UCSF924
Description
The exact mass of the compound 6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHDOVLXDYWDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: UCSF924 Mechanism of Action on the Dopamine D4 Receptor (DRD4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCSF924 is a potent and highly selective partial agonist for the Dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the mechanism of action of this compound on DRD4, detailing its binding affinity, functional activity, and signaling bias. Experimental protocols for key assays are provided to enable replication and further investigation. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.
Introduction
The Dopamine D4 receptor (DRD4) is a member of the D2-like family of dopamine receptors, which are coupled to Gαi/o proteins.[1] Activation of DRD4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The DRD4 is a significant target for drug discovery due to its association with conditions such as attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders.[3][4] this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of DRD4, owing to its high potency and selectivity.[5] This guide synthesizes the current understanding of this compound's interaction with DRD4.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound and its negative control, UCSF924NC, with the DRD4.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Kᵢ (Binding Affinity) | 3.0 nM | Radioligand Binding Assay (DRD4) | |
| This compound | EC₅₀ (Functional Potency) | 4.2 nM | Functional Agonist Assay | |
| UCSF924NC | Fold Reduced Affinity vs. This compound | ~2500-fold | Not Specified |
Table 1: Binding and Functional Potency of this compound and UCSF924NC at DRD4
| Target | This compound Kᵢ (nM) | Selectivity (Fold over DRD4) | Reference |
| DRD4 | 3.0 | - | **** |
| DRD2 | >10,000 | >3300 | |
| DRD3 | >10,000 | >3300 | |
| HTR1A | 223.0 | 74.3 | |
| HTR2B | 236.67 | 78.9 | |
| HTR7 | 2075.67 | 691.9 |
Table 2: Selectivity Profile of this compound
| Signaling Pathway | Bias | Fold Bias (vs. Gαi/o) | Reference |
| β-Arrestin Recruitment | Biased Agonist | 7.4-fold | |
| Gαi/o Signaling | - | - |
Table 3: Signaling Bias of this compound at DRD4
Mechanism of Action
This compound acts as a partial agonist at the DRD4. Its binding to the receptor induces a conformational change that preferentially activates the β-arrestin signaling pathway over the canonical Gαi/o-mediated pathway, exhibiting a 7.4-fold bias.
G Protein-Coupled Signaling Pathway
Upon binding of an agonist like this compound, the DRD4, a Gαi/o-coupled receptor, typically inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is a key signaling cascade for D2-like dopamine receptors.
Caption: this compound-mediated Gαi/o signaling at DRD4.
β-Arrestin Recruitment
This compound demonstrates a significant bias towards the β-arrestin signaling pathway. Upon receptor activation by this compound, β-arrestin is recruited to the intracellular domains of DRD4. This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of downstream signaling events independent of G protein activation.
Caption: this compound-induced β-arrestin recruitment to DRD4.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human DRD4 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) is used.
-
Incubation: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known DRD4 antagonist (e.g., 10 µM haloperidol).
-
Equilibration: The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to measure the functional potency (EC₅₀) of this compound in modulating cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing human DRD4 (e.g., CHO-K1 or HEK293) are seeded in 96- or 384-well plates and grown to confluency.
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: To measure the inhibitory effect of the Gαi/o pathway, adenylyl cyclase is stimulated with a submaximal concentration of forskolin (e.g., 1-5 µM).
-
Compound Addition: Varying concentrations of this compound are added to the cells and incubated for a defined period (e.g., 30 minutes at 37°C).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation assay.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. The EC₅₀ value is determined from this curve using non-linear regression.
β-Arrestin Recruitment Assay
This protocol describes a common method, such as the PathHunter® assay, to quantify β-arrestin recruitment to the DRD4.
Methodology:
-
Cell Line: A cell line engineered to co-express DRD4 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase is used.
-
Cell Plating: Cells are seeded into white, clear-bottom 384-well microplates and incubated overnight.
-
Compound Addition: A range of concentrations of this compound is added to the cells and incubated for a specified time (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate for β-galactosidase is added.
-
Signal Measurement: The plate is incubated at room temperature to allow for signal development, and the chemiluminescent signal is read on a plate reader.
-
Data Analysis: The agonist-induced signal is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC₅₀ for β-arrestin recruitment is determined.
Negative Control
For rigorous in vitro and in vivo studies, a structurally similar but biologically inactive control compound is essential. UCSF924NC is the recommended negative control for this compound. It exhibits a significantly reduced affinity for DRD4 (approximately 2500-fold lower) compared to this compound, making it suitable for distinguishing on-target from off-target effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Dopamine D4 receptor. Its high potency, selectivity, and defined mechanism of action as a β-arrestin-biased partial agonist make it an excellent probe for dissecting the complex signaling pathways mediated by DRD4. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies. Further research employing this compound will likely continue to unravel the intricate biology of DRD4 and its implications in neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
The Dopamine D4 Receptor: A Technical Guide to Function, Signaling, and Pharmacology
Authored for Researchers, Scientists, and Drug Development Professionals
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling target in neuropharmacology.[1] Encoded by the highly polymorphic DRD4 gene on chromosome 11p15.5, it is distinguished by its unique structural characteristics, complex signaling repertoire, and significant associations with various neuropsychiatric disorders.[2][3] Unlike the more abundant D1 and D2 receptors, the D4R exhibits a more discrete expression pattern, with notable concentrations in the prefrontal cortex, hippocampus, amygdala, and striatum.[2][4] Its high affinity for the atypical antipsychotic clozapine initially spurred intense investigation, and it continues to be a focal point for research into conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and substance use disorders.
This technical guide provides an in-depth examination of the D4 receptor's core functions, from its molecular structure and genetic variations to its intricate downstream signaling pathways. It includes a summary of quantitative pharmacological data for key ligands and detailed protocols for essential experimental assays used in its characterization.
Molecular Structure and Genetic Polymorphism
The D4 receptor shares significant sequence homology with D2 and D3 receptors, particularly within the transmembrane domains. However, a defining feature is a remarkable variable number tandem repeat (VNTR) polymorphism located in the third intracellular loop (IC3). This consists of a 2- to 11-fold repetition of a 48-base pair sequence, with the 4-repeat (D4.4) and 7-repeat (D4.7) variants being the most common. The D4.7 variant has been consistently associated with an increased risk for ADHD.
This polymorphic IC3 region is proline-rich and serves as a binding site for proteins containing Src Homology 3 (SH3) domains, such as the adapter proteins Grb2 and Nck. This interaction is crucial for modulating downstream signaling and receptor internalization, highlighting how genetic variance can directly impact receptor function.
Signaling Pathways of the Dopamine D4 Receptor
The D4 receptor is pleiotropic, engaging multiple downstream signaling cascades upon activation by dopamine or other agonists. These pathways can be broadly categorized into G protein-dependent and G protein-independent (e.g., β-arrestin-mediated) mechanisms.
Canonical Gαi/o-Protein Coupling
As a canonical D2-like receptor, D4R couples to inhibitory G proteins of the Gαi/o family. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of Protein Kinase A (PKA). This is a primary mechanism through which D4R exerts its modulatory effects on neuronal excitability and gene expression.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH3 binding domains in the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to UCSF924: A Potent and Selective Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCSF924 is a potent and highly selective partial agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neuropsychiatric disorders. Its remarkable selectivity, with over 3,300-fold preference for DRD4 over other D2-like receptors, establishes it as a valuable chemical probe for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name 6-Methyl-2-((3-phenoxypropylamino)methyl)quinolin-4(1H)-one, is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-Methyl-2-((3-phenoxypropylamino)methyl)quinolin-4(1H)-one | [1] |
| CAS Number | 1434515-70-4 | [2][3] |
| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 322.40 g/mol | |
| SMILES | OC1=CC(CNCCCOC2=CC=CC=C2)=NC3=CC=C(C)C=C13 | |
| Appearance | Solid |
A negative control compound, UCSF924NC, is available and exhibits a 2500-fold reduced affinity for the D4 receptor, making it a suitable tool for validating the specificity of this compound's effects in biological assays.
Biological Activity and Selectivity
This compound is characterized by its high potency and selectivity as a partial agonist for the human dopamine D4 receptor.
| Parameter | Value | Reference |
| EC₅₀ | 4.2 nM | |
| Kᵢ | 3.0 nM | |
| Mechanism of Action | Partial Agonist | |
| Selectivity | >3300-fold for DRD4 over DRD2 and DRD3 | |
| Off-Target Activity | No significant activity at 1 µM against a panel of 320 non-olfactory GPCRs |
The high selectivity of this compound is a critical attribute, minimizing the confounding effects of off-target interactions and enabling precise investigation of DRD4-mediated signaling and function.
Signaling Pathways
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, primarily couples to Gαi/o proteins. Activation of DRD4 by an agonist like this compound is expected to initiate a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, like many GPCRs, DRD4 can also signal through β-arrestin pathways, which can mediate distinct cellular responses and are involved in receptor desensitization and internalization.
The signaling cascade initiated by this compound at the DRD4 receptor can be conceptualized as follows:
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization depending on the experimental setup.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of this compound for the DRD4 receptor.
Materials:
-
Membrane preparation from cells expressing the human DRD4 receptor.
-
Radioligand (e.g., [³H]-spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (e.g., haloperidol).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to promote the interaction between the DRD4 receptor and β-arrestin. A common method is the NanoBiT® complementation assay.
Materials:
-
HEK293 cells.
-
Expression vectors for DRD4 fused to the Large fragment of NanoLuc® (LgBiT) and β-arrestin-2 fused to the Small fragment (SmBiT).
-
Cell culture medium and transfection reagents.
-
This compound stock solution.
-
Nano-Glo® Live Cell Assay System.
-
Luminometer.
Procedure:
-
Co-transfect HEK293 cells with the DRD4-LgBiT and β-arrestin-2-SmBiT constructs.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound.
-
Remove the cell culture medium and add the Nano-Glo® Live Cell Substrate diluted in the appropriate buffer.
-
Measure the baseline luminescence.
-
Add the diluted this compound to the wells and measure the luminescence signal over time using a luminometer.
-
Plot the change in luminescence as a function of this compound concentration to determine the EC₅₀ value for β-arrestin recruitment.
G Protein Activation Assay (cAMP Measurement)
This assay determines the effect of this compound on Gαi/o protein activation by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the human DRD4 receptor (e.g., CHO-K1 cells).
-
Forskolin.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Plate the DRD4-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen assay method.
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of this compound concentration to determine the EC₅₀ for G protein activation.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary materials of the primary publication that first described the compound. Researchers are directed to the publication with DOI: 10.1126/science.aan5468 for this information. The general synthesis of similar compounds often involves multi-step organic chemistry procedures, including reactions such as nucleophilic substitution, amide coupling, and cyclization reactions, followed by purification using techniques like column chromatography and recrystallization.
Conclusion
This compound is a powerful and selective chemical probe for the dopamine D4 receptor. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the role of DRD4 in health and disease. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of dopaminergic signaling and the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Dopamine D4 Receptor in Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the dopamine D4 receptor (D4R), encoded by the DRD4 gene, and its multifaceted role in human cognitive function. We will explore the genetic variations of DRD4, its molecular signaling pathways, its influence on key cognitive domains such as executive function, working memory, and attention, and its implications for neuropsychiatric disorders and drug development. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to the Dopamine D4 Receptor
The dopamine D4 receptor is a G-protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1][2] Primarily expressed in the prefrontal cortex, anterior cingulate cortex, and the mesolimbic system, the D4R is strategically positioned to modulate higher-order cognitive processes.[2][3][4] Dopamine, a critical neurotransmitter, regulates a host of functions including motor control, motivation, reward, and learning. The D4R, by influencing postsynaptic dopamine signaling, plays a significant role in these neurological processes. Its association with conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia has made it a subject of intense research and a target for therapeutic intervention.
The DRD4 Gene and its Polymorphisms
The DRD4 gene, located on chromosome 11p15.5, is notable for its high degree of polymorphism. The most extensively studied variation is a 48-base pair (bp) variable number tandem repeat (VNTR) in the third exon. This VNTR can be repeated from 2 to 11 times (2R to 11R), with the 4-repeat (4R) and 7-repeat (7R) alleles being the most common in many populations. This repeat region encodes a portion of the third intracellular loop of the receptor, which is crucial for G-protein coupling and downstream signaling.
The 7R allele, in particular, has been a major focus of research. It is associated with a blunted or less efficient postsynaptic response to dopamine. This functional difference is thought to underlie its association with various behavioral and cognitive phenotypes.
Molecular Signaling of the D4 Receptor
As a D2-like receptor, the D4R primarily couples to the Gαi/o family of G-proteins. Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP affects the activity of protein kinase A (PKA) and subsequently influences the phosphorylation state and activity of numerous downstream proteins.
Beyond this canonical pathway, the D4R can also:
-
Modulate Calcium Channels: It has been shown to influence intracellular calcium levels, for instance by inhibiting voltage-gated calcium channels.
-
Interact with other Proteins: The D4R interacts with a variety of other proteins, including other receptors, which can lead to the formation of receptor heteromers (e.g., with the D2 receptor or the adrenergic α2A receptor), altering their collective signaling properties.
-
Influence GABAergic Signaling: In the prefrontal cortex, D4R activation can decrease the function of GABA-A receptors, a key component of inhibitory neurotransmission.
Role of DRD4 in Cognitive Functions
The influence of DRD4 polymorphisms on cognitive function is complex, with findings sometimes appearing contradictory. This is likely due to interactions with other genes, environmental factors, age, and the specific cognitive demands of the tasks used in research.
Executive functions are a set of top-down mental processes that enable goal-directed behavior. They include cognitive flexibility, inhibition, and working memory. The D4R's high expression in the prefrontal cortex places it in a key position to modulate these functions.
-
Association with the 7R Allele: Some studies have found that individuals carrying the 7R allele perform more poorly on tasks of executive function. However, other research suggests that the 7R allele may act as a "plasticity gene," where carriers show heightened selective attention to high-priority information, which can be beneficial in certain contexts. The impact of the 7R allele on executive function may also be moderated by parenting and environmental factors, where a supportive environment is associated with better outcomes in 7R carriers.
Working memory is the ability to hold and manipulate information for short periods. It is fundamental to reasoning, learning, and decision-making.
-
Animal Studies: Studies in rats have shown that D4R antagonists can have a dose-dependent effect on working memory. In rats with poor baseline performance, low doses of a D4R antagonist improved working memory, while high doses disrupted it in rats with good baseline performance.
-
Human Studies: The link in humans is less clear. Some studies report that the 7R allele is associated with worse verbal working memory performance in non-affected siblings of individuals with ADHD. Other research, using neuroimaging, found that carriers of the 7R allele showed higher prefrontal cortex activation during a working memory (n-back) task, which was interpreted as a sign of less efficient brain activity.
Attention is the cognitive process of selectively concentrating on one aspect of the environment while ignoring others. The DRD4 gene is one of the most studied candidate genes for ADHD, a disorder characterized by core symptoms of inattention, hyperactivity, and impulsivity.
-
Association with ADHD: Multiple meta-analyses have confirmed a small but significant association between the 7R allele and an increased risk for ADHD. This allele is thought to contribute to the disorder by creating a less efficient dopaminergic system, which can manifest as difficulties in sustaining attention.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the association of DRD4 polymorphisms with cognitive and clinical phenotypes.
Table 1: DRD4 7R Allele and ADHD Risk
| Study Type | Number of Studies | Pooled Odds Ratio (OR) | 95% Confidence Interval | Reference |
|---|---|---|---|---|
| Meta-analysis | > 30 | 1.34 | Not Specified |
| Meta-analysis | 21 | Significant Association | Not Specified | |
Table 2: DRD4 Alleles and Cognitive Performance
| DRD4 Variant | Cognitive Domain | Finding | Population | Reference |
|---|---|---|---|---|
| 7R Allele Carriers | Executive Function | Poorer performance on some tasks | Children & Adults with ADHD | |
| Long Allele Carriers (≥7R) | Selective Attention | Superior performance on OSPAN and category learning tasks | Non-clinical sample | |
| 7R Allele Carriers | Working Memory | Worse verbal working memory performance | Non-affected siblings of ADHD individuals | |
| 7R Allele Carriers | Brain Activation (Working Memory) | Higher prefrontal activation during 2-back task | Healthy young subjects |
| rs3758653 T Allele | Perceptual Speed | Better performance | Cognitively healthy subjects | |
Implications for Drug Development
The D4R's role in cognition and its association with neuropsychiatric disorders make it an attractive target for drug development.
-
Antipsychotics: The D4R was initially a major target for developing novel antipsychotics, as the atypical antipsychotic clozapine has a high affinity for this receptor. However, early clinical trials with selective D4R antagonists for schizophrenia were disappointing.
-
ADHD Treatment: The pharmacogenetics of ADHD treatment also involves DRD4. Some studies suggest that patients with the 7R allele may have a lower response to stimulant medications like methylphenidate and may require higher doses.
-
Emerging Targets: More recently, there has been a renewed interest in D4R antagonists for other conditions, including addiction and Parkinson's disease. Selective D4R antagonists have been shown to block the rewarding properties of stimulants in animal models, suggesting potential for treating substance use disorders.
Experimental Methodologies
Reproducible and rigorous experimental design is crucial in genetic association and cognitive neuroscience studies. Below are detailed protocols for key methodologies cited in DRD4 research.
This protocol describes a common method for determining the DRD4 exon III VNTR polymorphism.
-
Sample Collection: Genomic DNA is typically isolated from buccal (cheek) cells or blood samples. For buccal cells, participants swab the inside of their cheeks with sterile cotton swabs.
-
DNA Extraction: DNA is extracted from the collected samples using a commercial kit (e.g., Qiagen DNA MicroKit®) according to the manufacturer's instructions. The concentration and purity of the extracted DNA are then measured using a spectrophotometer.
-
Polymerase Chain Reaction (PCR): The VNTR region of the DRD4 gene is amplified using PCR.
-
Primers: Specific primers flanking the 48-bp repeat region are used. An example of primer sequences is:
-
Forward: 5'-AGGACCCTCATGGCCTTG-3' (often fluorescently labeled)
-
Reverse: 5'-GCGACTACGTGGTCTACTCG-3'
-
-
PCR Mixture: The reaction typically contains the DNA template, primers, dNTPs, MgCl2, and Taq DNA polymerase in a buffered solution.
-
Thermal Cycling: The PCR is run in a thermal cycler with conditions generally consisting of an initial denaturation step, followed by ~35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Allele Visualization:
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel (e.g., 2%). The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. A DNA ladder with fragments of known sizes is run alongside the samples to determine the size of the amplified fragments. The number of repeats corresponds to the size of the PCR product.
-
Capillary Electrophoresis: For higher resolution and more precise sizing, especially when using fluorescently labeled primers, the PCR products are analyzed using capillary electrophoresis on a genetic analyzer.
-
The n-back task is a continuous performance task used to assess working memory.
-
Objective: The participant is presented with a sequence of stimuli (e.g., letters, numbers, or spatial locations) one at a time. The task is to indicate whether the current stimulus matches the one presented 'n' trials previously.
-
Setup:
-
Stimuli: A set of stimuli is chosen (e.g., 15 different consonants).
-
Presentation: Stimuli are typically presented on a computer screen for a fixed duration (e.g., 500 ms) with a fixed inter-stimulus interval (e.g., 2000 ms).
-
-
Procedure:
-
Instructions: The participant is instructed on the value of 'n' (e.g., 2-back). They are told to press one key (e.g., 'F') if the current stimulus is a "target" (matches the stimulus from n trials back) and another key (e.g., 'J') if it is a "non-target".
-
Blocks: The task is usually run in blocks. For example, a study might include a 0-back or 1-back condition as a control, followed by 2-back and/or 3-back blocks to increase the working memory load.
-
Practice: A practice block is often included to ensure the participant understands the task.
-
-
Data Collection: The primary dependent variables are:
-
Accuracy: Often measured as the percentage of correct responses. This can be further broken down into hits (correctly identifying a target), correct rejections (correctly identifying a non-target), misses (failing to identify a target), and false alarms (incorrectly identifying a non-target).
-
Reaction Time (RT): The time taken to respond to each stimulus, particularly for correct responses (hits).
-
The Stroop task measures cognitive interference and the ability to inhibit a prepotent response (reading).
-
Objective: The participant is shown words that are names of colors, printed in colored ink. The task is to name the ink color, ignoring the word itself.
-
Setup:
-
Stimuli: Stimuli are divided into three conditions:
-
Congruent: The word and ink color match (e.g., the word "RED" printed in red ink).
-
Incongruent: The word and ink color do not match (e.g., the word "RED" printed in green ink).
-
Neutral: A neutral stimulus, such as a series of 'X's or a non-color word, is printed in color.
-
-
-
Procedure:
-
Instructions: The participant is instructed to respond to the ink color as quickly and accurately as possible, either verbally or by pressing a corresponding key.
-
Blocks: The different trial types (congruent, incongruent, neutral) are presented in a randomized or blocked fashion. A trial begins with a fixation cross, followed by the Stroop stimulus, which remains on screen until a response is made or for a maximum duration (e.g., 3-4 seconds).
-
-
Data Collection:
-
Reaction Time (RT): The time from stimulus onset to the response.
-
Accuracy: The number or percentage of correct responses.
-
Stroop Effect: The key measure is the "Stroop effect" or "interference," calculated as the difference in reaction time between the incongruent and congruent (or neutral) conditions. A larger difference indicates greater difficulty in inhibiting the automatic process of reading.
-
Conclusion
The DRD4 gene and its protein product, the D4 receptor, are key players in the complex neurobiology of cognitive function. The extensive research into the 48-bp VNTR polymorphism, particularly the 7R allele, has provided valuable insights into the genetic underpinnings of individual differences in executive function, working memory, and attention. While the precise mechanisms are still being unraveled, it is clear that the D4R's role in modulating prefrontal cortex activity is central to these processes. For researchers and drug development professionals, understanding the nuances of D4R signaling, its genetic variability, and its impact on cognition is essential for developing targeted and effective therapies for a range of neuropsychiatric disorders. Future research focusing on gene-environment interactions and the receptor's role within broader neural networks will further illuminate its significance.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the DRD4 genotype on neural networks associated with executive functions in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
UCSF924: A Technical Guide for a Selective DRD4 Agonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCSF924 is a potent and highly selective chemical probe for the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Developed through a structure-based drug discovery approach, this compound acts as a partial agonist with a notable bias towards the β-arrestin signaling pathway. Its exceptional selectivity against other dopamine receptor subtypes and a wide range of other G protein-coupled receptors (GPCRs) makes it an invaluable tool for dissecting the specific roles of DRD4 in complex neuronal circuits and disease pathophysiology. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and an exploration of the DRD4 signaling pathways it modulates.
Introduction to this compound
This compound is a novel chemical probe designed to selectively activate the dopamine D4 receptor (DRD4). Its discovery was a significant advancement in the field of neuroscience, providing researchers with a tool to investigate the physiological and pathological functions of DRD4 with high precision. The compound exhibits nanomolar potency and exceptional selectivity, making it superior to many previously available DRD4 ligands.[1] this compound is a partial agonist, meaning it elicits a submaximal response compared to the endogenous ligand, dopamine. Furthermore, it demonstrates functional selectivity, preferentially activating the β-arrestin pathway over the canonical G protein signaling pathway. This unique property allows for the investigation of biased agonism at the DRD4 and its downstream consequences. The recommended cellular concentration for this compound is in the range of 10-100 nM.[2]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data for this chemical probe.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor | Binding Affinity (Ki) | Selectivity vs. DRD4 |
| DRD4 | 3.0 nM | - |
| DRD2 | > 10,000 nM | > 3300-fold |
| DRD3 | > 10,000 nM | > 3300-fold |
Data from radioligand binding assays.[1][2]
Table 2: Functional Activity of this compound at DRD4
| Assay | Parameter | Value | Functional Outcome |
| Gαi/o Signaling | Partial Agonist | - | Inhibition of cAMP production |
| β-Arrestin Recruitment | Partial Agonist (Biased) | 7.4-fold bias vs. Gαi/o | Promotion of β-arrestin signaling |
Functional data is relative to the reference agonist quinpirole.[1]
Table 3: Off-Target Selectivity Profile of this compound
| Target | Binding Affinity (Ki) |
| HTR1A | 223.0 nM |
| HTR2B | 236.67 nM |
| HTR7 | 2075.67 nM |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM |
Data from a broad GPCR screen.
Signaling Pathways Modulated by this compound
Activation of the DRD4 receptor by this compound initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, DRD4 signaling is more complex, also involving G protein-independent pathways. This compound, with its bias towards β-arrestin, preferentially engages this latter pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide protocols for key in vitro and in vivo experiments.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the DRD4.
-
Materials:
-
HEK293 cells stably expressing human DRD4.
-
[³H]-Spiperone (radioligand).
-
This compound (test compound).
-
Haloperidol (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-DRD4 cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of haloperidol instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Materials:
-
CHO-K1 cells stably expressing human DRD4.
-
Forskolin.
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
384-well plates.
-
-
Procedure:
-
Seed CHO-K1-DRD4 cells into 384-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Generate a dose-response curve to determine the EC₅₀ of this compound for cAMP inhibition.
-
This assay quantifies the recruitment of β-arrestin to the activated DRD4.
-
Materials:
-
U2OS cells co-expressing DRD4 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter assay).
-
This compound (test compound).
-
Assay substrate.
-
Luminescence plate reader.
-
-
Procedure:
-
Plate the engineered U2OS cells in a suitable microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the assay substrate, which will be converted by the complemented enzyme to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Construct a dose-response curve to determine the EC₅₀ of this compound for β-arrestin recruitment.
-
In Vivo Studies
While specific in vivo efficacy and detailed pharmacokinetic data for this compound are not extensively published, its brain penetrance in mice has been confirmed. The following outlines a general protocol for assessing the in vivo effects of a DRD4 agonist like this compound.
This protocol is for determining the concentration of this compound in plasma and brain tissue over time.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound to mice via a relevant route (e.g., intraperitoneal injection).
-
At various time points post-administration, collect blood samples and harvest brain tissue.
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of this compound in the extracts using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.
-
This experiment can assess the effect of DRD4 activation by this compound on spontaneous movement.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open field arena equipped with automated activity monitoring.
-
Procedure:
-
Habituate mice to the testing room and open field arena.
-
Administer this compound or vehicle to different groups of mice.
-
Place each mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Analyze the data to compare the effects of this compound with the vehicle control.
-
Conclusion
This compound is a state-of-the-art chemical probe that offers unparalleled selectivity for the dopamine D4 receptor. Its characterization as a β-arrestin-biased partial agonist provides a unique opportunity to explore the nuances of DRD4 signaling in both healthy and diseased states. The detailed protocols provided in this guide are intended to facilitate the effective and reproducible use of this compound in neuroscience research, ultimately contributing to a deeper understanding of the role of DRD4 in brain function and the development of novel therapeutics for associated disorders. Researchers are encouraged to also utilize a structurally similar but inactive control compound, such as UCSF924NC, to ensure that the observed effects are specifically due to DRD4 engagement.
References
A Technical Guide to Dopamine D4 Receptor Signaling Pathways
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract: The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical modulator of neuronal signaling in the central nervous system. Implicated in various neuropsychiatric disorders, including schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD), the D4R presents a significant target for therapeutic intervention. This document provides an in-depth technical overview of the canonical and non-canonical signaling pathways mediated by the D4 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual diagrams of signaling and experimental workflows to facilitate advanced research and drug development.
Core Signaling Pathways
The dopamine D4 receptor, like other D2-like receptors, primarily couples to inhibitory G proteins of the Gαi/o family.[1][2] Activation by dopamine initiates a cascade of intracellular events that modulate neuronal excitability and function. Beyond this canonical pathway, the D4R can also engage other signaling mechanisms, including β-arrestin recruitment and activation of mitogen-activated protein kinase (MAPK) cascades.
Canonical Gαi/o-Mediated Signaling
The canonical signaling pathway for the D4 receptor is defined by its interaction with Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.
-
G Protein Coupling and Adenylyl Cyclase Inhibition: Upon dopamine binding, the D4 receptor undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for its cognate Gαi/o protein. The activated Gα subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[3][4] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]
-
Downstream Effectors of cAMP/PKA Pathway: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), which is a key integrator of dopaminergic signaling.
-
Modulation of Ion Channels: The Gβγ subunits, liberated upon G protein activation, can directly modulate the activity of various ion channels. Notably, they can promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition, and can inhibit voltage-gated Ca2+ channels.
A significant feature of the human D4 receptor is a variable number tandem repeat (VNTR) polymorphism in its third intracellular loop. Variants such as D4.2, D4.4, and D4.7 can display different potencies for dopamine in mediating the inhibition of adenylyl cyclase, adding a layer of complexity to its signaling profile.
Non-Canonical and Alternative Signaling
The D4 receptor also signals through pathways independent of or parallel to Gαi/o-mediated cAMP inhibition. These non-canonical pathways involve β-arrestins and kinase cascades, contributing to a diversified functional output.
-
β-Arrestin Recruitment: The interaction between the D4 receptor and β-arrestins has been a subject of debate. While initial studies reported weak or no interaction, recent findings indicate that G protein-coupled receptor kinase 2 (GRK2) can phosphorylate the activated D4R, which promotes the recruitment of β-arrestin 2. This interaction is crucial for receptor desensitization and can initiate G protein-independent signaling. In specific cell types, such as retinal photoreceptors, complete D4R desensitization and internalization uniquely require the coordinated action of both a β-arrestin and a visual arrestin.
-
MAPK/ERK Pathway Activation: D4R activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through multiple mechanisms. One prominent pathway is Gβγ-dependent and involves the activation of Src kinase, leading to the phosphorylation of Shc adapter proteins and subsequent activation of the Ras-Raf-MEK-ERK cascade. In some cellular contexts, this process may also involve the transactivation of receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR).
-
Akt/NF-κB Pathway: Separate from the ERK pathway, D4R stimulation can also activate the protein kinase B (Akt) signaling cascade. This activation is also dependent on a pertussis toxin-sensitive Gαi/o protein. Activated Akt can then lead to the activation of the transcription factor nuclear factor-kappa B (NF-κB), influencing gene expression and cell survival.
Quantitative Pharmacology Data
The affinity (Ki) and functional potency (EC50/IC50) of various ligands for the dopamine D4 receptor are critical for understanding their therapeutic potential and for designing selective chemical probes.
Table 1: Binding Affinities (Ki, nM) of Selected Ligands for Dopamine Receptors
| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Reference |
| Dopamine | 1.2 | - | - | - | |
| Apomorphine | - | - | - | - | |
| Belaperidone | 3.1 | 105 | - | 3.3 | |
| L-745,870 | ~0.5-2 | >2000 | - | - | |
| Clozapine | ~10-20 | ~130-250 | ~200-500 | ~10-20 | - |
| Haloperidol | ~5-15 | ~1-2 | ~10-20 | ~50-100 | |
| Nemonapride | - | ~1-3 | ~1-3 | ~2-5 | - |
| Quinpirole | - | ~20-50 | ~1-5 | - | - |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue/cell preparation). Values presented are representative.
Table 2: Functional Potency (EC50/IC50, nM) of Selected Ligands at the D4 Receptor
| Compound | Assay Type | Measured Effect | Potency (nM) | Reference |
| Dopamine | cAMP Inhibition | EC50 | ~4640 | |
| Dopamine | β-arrestin 2 Recruitment (BRET) | EC50 | 91.2 | |
| Dopamine | Gαi Activation (BRET) | EC50 | 20.9 | |
| Dopamine D4 receptor ligand 3 | Gαo Activation | pIC50 = 5.78 | ~1660 | |
| Dopamine D4 receptor ligand 3 | Gαi Activation | pIC50 = 5.55 | ~2818 | |
| Dopamine D4 receptor ligand 3 | β-arrestin 2 Recruitment | pIC50 = 6.17 | ~676 |
Note: EC50/IC50 values are highly dependent on the assay system, cell type, and specific experimental conditions. pIC50 is the negative logarithm of the IC50 value.
Key Experimental Protocols
This section provides detailed methodologies for fundamental assays used to characterize the signaling and pharmacology of the dopamine D4 receptor.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound by measuring its ability to displace a specific, high-affinity radioligand from the D4 receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the D4 receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4R radioligand (e.g., at a final concentration of 0.5 nM).
-
Test Compound: Unlabeled competitor compound, serially diluted.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 antagonist like Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing D4R. Homogenize cells in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + non-specific control), and Competition (membranes + radioligand + serial dilutions of test compound).
-
Incubation: Add components to the wells and incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.
-
Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.
-
cAMP Inhibition Assay (Functional)
This functional assay measures a compound's ability to act as an agonist (inhibit cAMP production) or antagonist (block agonist-induced inhibition) at the D4 receptor.
-
Objective: To determine the EC50 (agonist) or IC50 (antagonist) of a test compound by measuring its effect on intracellular cAMP levels.
-
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Agonist/Antagonist: Test compounds, and a reference agonist (e.g., Dopamine, Quinpirole).
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
-
-
Procedure:
-
Cell Plating: Seed D4R-expressing cells into 96- or 384-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation (for antagonist mode): Wash cells and pre-incubate with varying concentrations of the test antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (to stimulate cAMP production) and simultaneously add either the test agonist (agonist mode) or a fixed concentration (e.g., EC80) of a reference agonist (antagonist mode).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Add lysis buffer to release intracellular cAMP. Follow the manufacturer's protocol to add detection reagents.
-
Data Acquisition: Read the signal (e.g., fluorescence ratio) using a compatible plate reader.
-
-
Data Analysis:
-
Plot the measured cAMP levels (or signal ratio) against the log concentration of the test compound.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the D4 receptor upon agonist stimulation in live cells, a key step in receptor desensitization and non-canonical signaling.
-
Objective: To quantify agonist potency (EC50) and efficacy for β-arrestin recruitment.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions. The D4 receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP). Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer, which is detected as a change in the ratio of light emitted by the acceptor and donor.
-
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: D4R-Rluc8 (donor) and Venus-β-arrestin2 (acceptor). A plasmid for GRK2 may be co-expressed to enhance the signal.
-
Transfection Reagent: e.g., Polyethyleneimine (PEI) or Lipofectamine.
-
BRET Substrate: Coelenterazine h or a suitable analog.
-
Equipment: White, opaque 96-well plates, BRET-capable plate reader with dual emission filters.
-
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D4R-donor and β-arrestin-acceptor plasmids (and GRK2 if desired) and plate in 96-well plates.
-
Incubation: Allow 24-48 hours for protein expression.
-
Assay: Wash cells with assay buffer (e.g., HBSS). Add the BRET substrate and incubate for 5-10 minutes.
-
Stimulation: Add varying concentrations of the test agonist.
-
Detection: Immediately begin reading luminescence signals simultaneously at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm) for a defined period.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the baseline BRET ratio (from vehicle-treated wells) to get the net BRET signal.
-
Plot the net BRET signal against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream MAPK/ERK signaling pathway following D4 receptor stimulation.
-
Objective: To detect and quantify the increase in phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 levels.
-
Materials:
-
Cell Line: D4R-expressing cells (e.g., HEK293, CHO).
-
Agonist: Test compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies specific for phospho-ERK1/2 (p44/42) and total ERK1/2. HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE equipment, Western blot transfer system, chemiluminescence imaging system.
-
-
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.
-
Stimulation: Treat cells with the test agonist at desired concentrations for a specific time (e.g., 5-10 minutes, determined by a time-course experiment).
-
Lysis: Immediately place plates on ice, aspirate media, and lyse cells by adding ice-cold lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the results as fold change over the unstimulated (basal) control.
-
References
The Dawn of Precision Neurology: A Technical Guide to the Therapeutic Potential of Selective DRD4 Agonists
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant therapeutic potential of selective dopamine D4 receptor (DRD4) agonists, offering a promising new frontier for the treatment of complex neuropsychiatric disorders. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource, consolidating quantitative data, detailed experimental protocols, and novel visualizations of the intricate signaling pathways involved.
The dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, plays a crucial role in higher-order cognitive functions, including attention, working memory, and executive function.[1][2][3] Dysregulation of DRD4 signaling has been implicated in a range of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and substance use disorders, making it a compelling target for therapeutic intervention.[4]
This guide addresses the critical need for a consolidated repository of technical information to accelerate the research and development of selective DRD4 agonists. By providing a detailed analysis of the current landscape, this whitepaper aims to empower the scientific community to unlock the full therapeutic potential of targeting this important receptor.
Quantitative Insights: A Comparative Analysis of Selective DRD4 Agonists
A key feature of this technical guide is the systematic compilation of quantitative data for a range of selective DRD4 agonists. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and maximal efficacy (Emax) for prominent compounds, facilitating direct comparison and informing future drug discovery efforts.
Table 1: Binding Affinities (Ki, nM) of Selective DRD4 Agonists at Dopamine Receptor Subtypes
| Compound | DRD4 | DRD2 | DRD3 | Selectivity (DRD2/DRD4) | Selectivity (DRD3/DRD4) | Reference |
| A-412997 | 7.9 (human), 12.1 (rat) | >1000 | >1000 | >126 | >126 | |
| PD-168,077 | 8.7 | >3480 | >2610 | >400 | >300 | |
| CP-226,269 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| FAUC 365 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 9-6-24 | 3 | >10000 | >10000 | >3333 | >3333 |
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of Dopamine Response) of Selective DRD4 Agonists
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| A-412997 | Calcium Flux (rat DRD4) | 28.4 | 83 | |
| A-412997 | β-arrestin Recruitment | 473 | 22.5 | |
| A-412997 | cAMP Inhibition | 2.7 | 61.9 | |
| 9-6-24 | β-arrestin Recruitment | Data not available | Partial Agonist | |
| 9-6-24 | Gαi/o Signaling | Data not available | Partial Agonist |
Note: Emax values are often expressed relative to the maximal response of the endogenous ligand, dopamine.
Unraveling the Mechanism: DRD4 Signaling Pathways
Selective DRD4 agonists exert their effects by modulating intricate intracellular signaling cascades. As a member of the D2-like family of dopamine receptors, the DRD4 receptor primarily couples to inhibitory G proteins (Gαi/o). Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).
Beyond the canonical G protein pathway, DRD4 signaling also involves β-arrestin recruitment. This process not only contributes to receptor desensitization and internalization but also initiates distinct, G protein-independent signaling cascades that can influence downstream effectors such as the MAPK/ERK pathway. The balance between G protein-dependent and β-arrestin-dependent signaling, often referred to as "biased agonism," is an emerging area of research with significant implications for designing drugs with improved efficacy and reduced side effects.
Methodologies in Focus: Detailed Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this guide provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the DRD4 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the DRD4 receptor by a non-labeled test compound.
-
Materials:
-
Cell membranes prepared from cells expressing the human DRD4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-spiperone or [3H]-nemonapride).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Inhibition Assay
This functional assay measures the ability of a DRD4 agonist to inhibit the production of cAMP.
-
Objective: To quantify the agonist-induced inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the DRD4 receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve and calculate the EC50 (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and Emax (the maximal inhibition).
-
3. β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated DRD4 receptor.
-
Objective: To measure the interaction between the DRD4 receptor and β-arrestin upon agonist stimulation.
-
Materials:
-
Cells co-expressing a tagged DRD4 receptor and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme fragment complementation technologies).
-
Test compounds at various concentrations.
-
Assay-specific reagents and detection instruments.
-
-
Protocol:
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Measure the signal generated by the interaction of the tagged receptor and β-arrestin (e.g., luminescence or fluorescence).
-
Construct a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Behavioral Assays
1. Novel Object Recognition (NOR) Test
This test evaluates the effects of DRD4 agonists on recognition memory, a cognitive domain relevant to ADHD and schizophrenia.
-
Objective: To assess the ability of a rodent to distinguish between a familiar and a novel object.
-
Protocol:
-
Habituation: Allow the animal to explore an empty open-field arena.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period. Administer the test compound or vehicle before this phase.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0) indicates intact recognition memory. An enhancement of this preference by the test compound suggests a pro-cognitive effect.
-
2. Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a drug, which is crucial for evaluating the abuse potential of novel therapeutic agents.
-
Objective: To determine if an animal develops a preference for an environment previously paired with a drug.
-
Protocol:
-
Pre-conditioning Phase: Allow the animal to freely explore a two- or three-compartment apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase: Over several days, confine the animal to one compartment after administering the test compound and to another compartment after administering the vehicle.
-
Test Phase: Place the animal in the apparatus with free access to all compartments and record the time spent in each.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.
-
Streamlining Discovery: An Experimental Workflow
The development of novel selective DRD4 agonists follows a structured workflow, from initial screening to preclinical validation.
The Path Forward
The development of selective DRD4 agonists represents a highly promising avenue for the treatment of a variety of debilitating neuropsychiatric disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of basic research into novel therapeutics. Continued investigation into the nuanced roles of DRD4 signaling, including the exploration of biased agonism and the development of more refined animal models, will be critical in realizing the full potential of this exciting therapeutic strategy.
References
- 1. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of NMDA receptors by dopamine D4 signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
UCSF924: A Structure-Guided Approach to a Highly Selective Dopamine D4 Receptor Agonist
A Technical Whitepaper on the Discovery and Development of a Novel Chemical Probe
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and highly selective partial agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in a range of neuropsychiatric disorders. Developed through a sophisticated structure-based drug discovery campaign, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of DRD4. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Development Overview
The discovery of this compound, also referred to as compound 9-6-24 in the primary literature, was enabled by the determination of a high-resolution crystal structure of the human DRD4. This structural information provided the foundation for a large-scale virtual screening and subsequent structure-guided optimization.
A Structure-Based Discovery Workflow
The development of this compound followed a systematic, multi-step process that began with obtaining a high-resolution crystal structure of the DRD4. This allowed for a detailed understanding of the receptor's binding pocket. A virtual library of over 600,000 lead-like molecules was then computationally docked against this structure. High-ranking molecules were subsequently synthesized and experimentally validated, leading to the identification of initial hit compounds. A process of analog-by-catalog optimization, guided by the crystal structure, was then employed to improve the potency and selectivity of these initial hits, ultimately leading to the discovery of this compound.[1]
Pharmacological Profile of this compound
This compound is distinguished by its high affinity for the DRD4 and exceptional selectivity over other dopamine receptor subtypes and a broad panel of other GPCRs.
Quantitative Pharmacological Data
| Parameter | Value | Description |
| EC50 | 4.2 nM | Potency as a partial agonist at the dopamine D4 receptor.[2][3] |
| Ki | 3 nM | Binding affinity for the dopamine D4 receptor.[1] |
| Selectivity | >3300-fold | Selectivity for DRD4 over DRD2 and DRD3 dopamine receptors.[1] |
| Off-Target Activity | None observed | No significant agonist activity against a panel of over 320 non-olfactory GPCRs. |
| Functional Bias | 7.4-fold bias | Preferential signaling through the β-arrestin pathway over Gαi/o signaling, relative to the reference agonist quinpirole. |
Mechanism of Action: DRD4 Signaling
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gαi/o proteins. Activation of DRD4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, DRD4 activation can initiate signaling through the β-arrestin pathway. This compound acts as a partial agonist at DRD4, with a demonstrated bias towards the β-arrestin pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the discovery and characterization of this compound, based on the published literature.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for dopamine receptors.
-
Method: Competition binding assays were performed using cell membranes expressing the target receptor (e.g., DRD4, DRD2, DRD3). Membranes were incubated with a radiolabeled antagonist (e.g., [3H]-N-Methylspiperone) and varying concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist. The amount of bound radioactivity was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
Functional Assays: G Protein and β-Arrestin Signaling
-
Objective: To assess the functional activity of this compound as an agonist and to determine its signaling bias.
-
G Protein Signaling (cAMP Assay):
-
Method: Cells expressing DRD4 were treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells were then incubated with varying concentrations of this compound. The intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or LANCE).
-
Data Analysis: The concentration of this compound that produces 50% of its maximal response (EC50) and the maximal efficacy (Emax) were determined by non-linear regression.
-
-
β-Arrestin Recruitment Assay:
-
Method: A cell-based assay was used to measure the recruitment of β-arrestin to the activated DRD4. This is often achieved using techniques such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., Tango assay). Cells co-expressing a tagged DRD4 and a tagged β-arrestin were treated with varying concentrations of this compound, and the resulting signal was measured.
-
Data Analysis: The EC50 and Emax for β-arrestin recruitment were determined by non-linear regression. Signaling bias was calculated by comparing the relative efficacy and potency of this compound in the G protein and β-arrestin assays, often referenced to a standard agonist.
-
In Silico Docking
-
Objective: To predict the binding mode of compounds to the DRD4 crystal structure.
-
Method: A library of commercially available molecules was docked against the high-resolution crystal structure of DRD4 using molecular docking software. The docking poses were scored based on their predicted binding energy and interactions with key residues in the receptor's binding pocket.
-
Data Analysis: The top-ranking compounds with favorable docking scores and predicted interactions were selected for experimental testing.
Conclusion
This compound represents a significant advancement in the development of selective probes for studying dopamine receptor pharmacology. Its discovery through a structure-guided approach highlights the power of integrating computational and experimental methods in modern drug discovery. As a potent and highly selective DRD4 partial agonist with a unique signaling bias, this compound is a critical tool for researchers investigating the role of the dopamine D4 receptor in health and disease.
References
Expression of the Dopamine D4 Receptor in the Brain: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expression of the Dopamine Receptor D4 (DRD4) across various brain regions. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways. The information presented herein is curated from a range of scientific studies to ensure accuracy and depth, facilitating a greater understanding of DRD4's role in neuroscience and pharmacology.
Quantitative Expression of DRD4 in the Human Brain
The expression of the DRD4 gene and its corresponding protein varies across different regions of the human brain. The following tables summarize the available quantitative data on DRD4 mRNA and protein levels, providing a comparative view of its distribution.
DRD4 mRNA Expression Levels
The data in the following table is derived from post-mortem human brain tissue analyses and provides normalized RNA expression levels as normalized Transcripts Per Million (nTPM). This metric allows for the comparison of transcript abundance across different brain regions.
| Brain Region | Subregion | Mean nTPM |
| Cerebral Cortex | Frontal Cortex | 1.5 |
| Temporal Cortex | 1.2 | |
| Parietal Cortex | 1.1 | |
| Occipital Cortex | 0.8 | |
| Hippocampal Formation | Hippocampus | 2.5 |
| Amygdala | Amygdala | 1.8 |
| Basal Ganglia | Nucleus Accumbens | 0.5 |
| Caudate Nucleus | 0.4 | |
| Putamen | 0.4 | |
| Thalamus | Thalamus | 1.0 |
| Hypothalamus | Hypothalamus | 1.2 |
| Midbrain | Substantia Nigra | 0.6 |
| Cerebellum | Cerebellum | 0.3 |
| Pons | Pons | 0.4 |
| Medulla Oblongata | Medulla | 0.3 |
| Spinal Cord | Spinal Cord | 0.2 |
Data adapted from the Human Protein Atlas[1][2]. nTPM values are averaged across available subregions and individuals.
DRD4 Protein Density
The quantification of DRD4 protein levels provides a direct measure of the receptor's presence in different brain areas. The following data were obtained using [3H]NGD-94-1, a radioligand for D4 receptors, in post-mortem human brain tissue from normal subjects[3].
| Brain Region | Mean Protein Density (fmol/mg tissue) |
| Hippocampus | 68 |
| Temporal Cortex | 33 |
| Insular Cortex | 30 |
| Entorhinal Cortex | 24.9 |
It is important to note that studies have shown that DRD4 expression levels can be significantly lower than those of the D2 receptor subtype[4]. Furthermore, variations in DRD4 expression have been observed in individuals with neuropsychiatric conditions such as schizophrenia[3].
Experimental Protocols for DRD4 Expression Analysis
This section details the methodologies for key experiments used to quantify and localize DRD4 expression in the brain.
In Situ Hybridization (ISH) for DRD4 mRNA Detection
In situ hybridization is a technique used to visualize the location of specific mRNA sequences within tissue sections. The following protocol is a generalized procedure for detecting DRD4 mRNA in brain tissue.
Caption: Workflow for DRD4 mRNA detection by in situ hybridization.
-
Tissue Preparation :
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution in PBS until it sinks.
-
Freeze the brain and cut 20-40 µm sections on a cryostat. Mount sections on charged slides or collect them as free-floating sections.
-
-
Probe Preparation :
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the DRD4 mRNA sequence. A sense probe should be used as a negative control.
-
-
Hybridization :
-
Pretreat sections with proteinase K to improve probe penetration.
-
Acetylize the sections to reduce background signal.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize the sections with the DIG-labeled DRD4 probe overnight at 65°C in a humidified chamber.
-
-
Washing and Detection :
-
Perform a series of high-stringency washes in SSC buffer to remove unbound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
For AP-conjugated antibodies, develop the signal using NBT/BCIP substrate, which produces a purple precipitate. For HRP-conjugated antibodies, use DAB as a substrate to generate a brown precipitate.
-
-
Imaging and Analysis :
-
Image the sections using a bright-field microscope.
-
Quantify the signal intensity in different brain regions using image analysis software.
-
Immunohistochemistry (IHC) for DRD4 Protein Detection
Immunohistochemistry allows for the visualization of DRD4 protein within the cellular and subcellular compartments of the brain.
Caption: Workflow for DRD4 protein detection by immunohistochemistry.
-
Tissue Preparation :
-
Follow the same tissue fixation and sectioning protocol as for in situ hybridization. Free-floating sections are commonly used for IHC.
-
-
Antigen Retrieval (if necessary) :
-
For some antibodies and fixation methods, antigen retrieval may be required to unmask the epitope. This can be achieved by heating the sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Immunostaining :
-
Wash sections in PBS.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody specific to DRD4 overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Fluorescent Immunohistochemistry :
-
Alternatively, for fluorescent detection, use a secondary antibody conjugated to a fluorophore.
-
After incubation with the fluorescent secondary antibody, wash the sections and mount them on slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Analysis :
-
Image chromogenic-stained sections with a bright-field microscope and fluorescent-stained sections with a fluorescence or confocal microscope.
-
Analyze the distribution and intensity of the staining to determine the localization and relative abundance of the DRD4 protein.
-
Positron Emission Tomography (PET) Imaging for In Vivo DRD4 Quantification
PET is a non-invasive imaging technique that allows for the quantification of receptors in the living brain.
Caption: Logical flow of a DRD4 PET imaging study.
-
Patient Preparation :
-
Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable cerebral glucose metabolism.
-
A quiet and dimly lit environment is maintained during the uptake phase to minimize sensory stimulation.
-
-
Radiotracer Administration :
-
A specific radiotracer for DRD4, such as [11C]L-750667, is administered intravenously.
-
-
PET Scan :
-
After an appropriate uptake period, the patient is positioned in the PET scanner.
-
Dynamic or static PET data are acquired over a specified duration.
-
A CT or MRI scan is also performed for attenuation correction and anatomical co-registration.
-
-
Data Analysis :
-
The PET data are reconstructed into images.
-
Kinetic modeling is applied to the dynamic data to estimate receptor binding parameters, such as the binding potential (BP_ND), which is proportional to the density of available receptors.
-
DRD4 Signaling Pathways
DRD4 is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. DRD4 activation also modulates various other downstream signaling cascades.
Canonical DRD4 Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the DRD4 receptor.
DRD4 Interaction with MAPK/ERK Pathway
DRD4 activation can also lead to the transactivation of receptor tyrosine kinases (RTKs), such as the platelet-derived growth factor receptor (PDGFR), which in turn activates the mitogen-activated protein kinase (MAPK/ERK) signaling cascade.
Caption: DRD4-mediated activation of the MAPK/ERK signaling pathway.
Conclusion
The dopamine D4 receptor exhibits a distinct expression pattern in the human brain, with notable concentrations in cortical and limbic regions. Its role in modulating neuronal activity through diverse signaling pathways underscores its importance as a target for therapeutic interventions in various neuropsychiatric disorders. The methodologies detailed in this guide provide a framework for the continued investigation of DRD4 expression and function, which is essential for advancing our understanding of its contribution to brain health and disease. The provided quantitative data and experimental protocols are intended to support the design and execution of future research in this critical area of neuroscience.
References
- 1. Brain tissue expression of DRD4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Brain tissue expression of DRD4 - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Polymorphisms of the DRD4 Gene and the Investigational Compound UCSF924: A Technical Guide for Researchers
Introduction
The Dopamine Receptor D4 (DRD4) is a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, hippocampus, and basal ganglia, regions critically involved in cognition, emotion, and executive function. As a key component of the dopaminergic signaling system, DRD4 plays a crucial role in modulating neural activity and behavior. The gene encoding DRD4 is notable for its high degree of polymorphism, which has been linked to a variety of neuropsychiatric conditions and behavioral traits. This technical guide provides an in-depth overview of the genetic polymorphisms of the DRD4 gene, with a particular focus on the well-characterized 48-base pair variable number tandem repeat (VNTR) in exon 3. Furthermore, it introduces UCSF924, a potent and selective partial agonist for the DRD4 receptor, and discusses its potential as a research tool and therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the study of DRD4 and its role in health and disease.
Genetic Polymorphisms of the DRD4 Gene
The human DRD4 gene, located on chromosome 11p15.5, exhibits several polymorphisms.[1] The most extensively studied of these is a 48-base pair VNTR in the third exon. This repeat sequence can be present in 2 to 11 copies, leading to variations in the length of the third intracellular loop of the receptor protein. The most common variants are the 2-repeat (2R), 4-repeat (4R), and 7-repeat (7R) alleles.[2][3] The 4R allele is the most prevalent globally, while the frequencies of the 2R and 7R alleles vary significantly across different populations.
These VNTR polymorphisms are not merely structural variations; they have been shown to have functional consequences. For instance, the 7R variant has been associated with a blunted response to dopamine in some in vitro studies.[4] These functional differences are thought to underlie the associations observed between DRD4 polymorphisms and various conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), personality traits such as novelty seeking, and substance use disorders.[2]
Quantitative Data: Allele Frequencies of DRD4 VNTR Polymorphisms
The frequencies of the DRD4 exon 3 VNTR alleles show considerable variation across global populations. The following table summarizes the approximate allele frequencies for the most common variants in different geographical regions.
| Region/Population | 2R Allele Frequency (%) | 4R Allele Frequency (%) | 7R Allele Frequency (%) | Other Alleles (%) |
| Global Average | ~8 | ~64 | ~21 | ~7 |
| Africa | Low | High | Moderate | Low |
| Americas | Low | Moderate | High | Low |
| East Asia | High | High | Very Low | Low |
| Europe | Low | High | Moderate | Low |
This table presents a generalized summary. Actual frequencies can vary significantly between specific populations within these regions.
Experimental Protocols
DRD4 VNTR Genotyping
The following protocol outlines a standard method for determining the DRD4 exon 3 VNTR genotype from a biological sample.
1. DNA Extraction:
-
Sample Collection: Buccal swabs are a common and non-invasive method for collecting DNA. Instruct the subject to firmly rub the inside of their cheek with a sterile cotton swab for 30-60 seconds.
-
Lysis: Place the swab in a microcentrifuge tube containing a lysis buffer (e.g., 50mM NaOH).
-
Heating: Incubate the tube at 95°C for 10 minutes to lyse the cells and release the DNA.
-
Neutralization: Add a neutralization buffer (e.g., 50mM Tris-HCl) to the tube.
-
Centrifugation: Centrifuge the tube to pellet cellular debris. The supernatant contains the genomic DNA.
2. PCR Amplification:
-
Reaction Mixture: Prepare a PCR master mix containing the following components:
-
PCR Buffer (with MgCl2)
-
dNTPs
-
Forward Primer (e.g., 5'-GCGACTACGTGGTCTACTCG-3')
-
Reverse Primer (e.g., 5'-AGGACCCTCATGGCCTTG-3')
-
Taq DNA Polymerase
-
Nuclease-free water
-
-
Template DNA: Add the extracted genomic DNA to the master mix.
-
Thermal Cycling: Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
3. Gel Electrophoresis:
-
Gel Preparation: Prepare a 2-3% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or a safer alternative).
-
Sample Loading: Load the PCR products mixed with a loading dye into the wells of the gel. Include a DNA ladder with known fragment sizes in one lane.
-
Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The size of the amplified fragments will correspond to the number of 48-bp repeats in the DRD4 gene.
Functional Characterization of DRD4 Variants: cAMP Assay
This protocol describes a cell-based assay to measure the functional activity of different DRD4 receptor variants by quantifying the inhibition of cyclic AMP (cAMP) production.
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or CHO cells) that does not endogenously express DRD4.
-
Transfect the cells with expression vectors encoding the different DRD4 VNTR variants (e.g., 2R, 4R, 7R).
2. cAMP Accumulation Assay:
-
Plate the transfected cells in a multi-well plate.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Co-incubate the cells with varying concentrations of a DRD4 agonist (e.g., dopamine or this compound).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
3. Data Analysis:
-
Plot the cAMP concentration against the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for the agonist on each DRD4 variant.
DRD4 Signaling Pathway
The DRD4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change that activates the associated G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), thereby influencing a wide range of cellular processes, including gene expression and neuronal excitability.
Caption: DRD4 receptor signaling pathway.
Experimental Workflow for DRD4 Genotyping
The following diagram illustrates the typical workflow for determining the DRD4 VNTR genotype from a biological sample.
Caption: Workflow for DRD4 VNTR genotyping.
This compound: A Selective DRD4 Partial Agonist
This compound is a chemical probe that acts as a potent and specific partial agonist for the Dopamine D4 receptor. As a partial agonist, this compound binds to and activates the DRD4 receptor, but with lower intrinsic efficacy than a full agonist like dopamine. This means that even at saturating concentrations, this compound will elicit a submaximal response compared to the endogenous ligand.
The partial agonism of this compound makes it a valuable tool for several reasons:
-
Modulation of DRD4 Activity: In the presence of low levels of endogenous dopamine, this compound will act as an agonist, increasing DRD4 signaling. Conversely, in the presence of high concentrations of dopamine, this compound can act as a functional antagonist by competing with the full agonist for receptor binding, thereby reducing the overall level of receptor activation. This modulatory effect is of significant interest for conditions where dopaminergic tone is dysregulated.
-
Reduced Side Effects: By avoiding the full activation of the DRD4 receptor, partial agonists like this compound may offer a more favorable side-effect profile compared to full agonists, which can lead to overstimulation of the dopamine system.
Quantitative Data on this compound and DRD4 Polymorphisms
A comprehensive search of the public scientific literature did not yield specific quantitative data (e.g., EC50, Emax values) detailing the differential effects of this compound on the common DRD4 polymorphic variants (2R, 4R, 7R). Such data is likely to be proprietary or has not yet been published. Further research is required to elucidate the precise functional consequences of this compound's interaction with these different receptor isoforms.
Conclusion
The genetic polymorphisms of the DRD4 gene, particularly the exon 3 VNTR, represent a significant area of research in neuropsychiatric genetics. The development of selective pharmacological tools, such as the DRD4 partial agonist this compound, provides new opportunities to probe the function of this receptor and its variants. This technical guide has provided an overview of the key concepts, experimental methodologies, and signaling pathways relevant to the study of DRD4. Further investigation into the interaction of compounds like this compound with different DRD4 polymorphic variants will be crucial for advancing our understanding of the role of this receptor in health and disease and for the development of novel therapeutic strategies.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRD4 Allele Frequency as a Lab Exercise in Neuroscience and Genetics Courses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UCSF924, a Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and selective partial agonist for the human Dopamine D4 Receptor (DRD4), a G-protein coupled receptor (GPCR) involved in various neurological processes.[1] As a member of the D2-like receptor family, DRD4 couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This makes the measurement of cAMP an effective method for quantifying the activity of this compound and other DRD4 agonists in a cell-based setting. These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the dose-dependent inhibition of cAMP production by this compound in cells expressing the human DRD4.
Data Presentation
The following table summarizes the key quantitative data for this compound and a typical positive control, dopamine, in a DRD4-mediated cAMP inhibition assay.
| Compound | Target | Mechanism of Action | Recommended Cellular Concentration | Potency (Ki) | EC50 (cAMP Inhibition) |
| This compound | DRD4 | Agonist | 10 - 100 nM[1] | 3.0 nM[1] | ~5-50 nM (Estimated) |
| Dopamine | DRD4 | Agonist (Endogenous) | N/A | Variable | 4.64 µM |
Note: The EC50 for this compound is an estimate based on its high potency and the typical range observed for similar compounds. The actual value should be determined experimentally.
Signaling Pathway
Activation of the DRD4 by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This pathway is a hallmark of Gαi-coupled GPCRs.
Caption: DRD4 signaling pathway initiated by this compound.
Experimental Protocol: this compound-Mediated cAMP Inhibition Assay
This protocol describes a method to determine the potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP production in a human DRD4-expressing cell line. The assay is suitable for a 96- or 384-well plate format and utilizes a competitive immunoassay for cAMP detection, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a fluorescence-based biosensor.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human DRD4.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Dopamine: (Positive Control) Prepare a 10 mM stock solution in sterile water.
-
Forskolin: Prepare a 10 mM stock solution in DMSO.
-
cAMP Detection Kit: (e.g., Cisbio HTRF cAMP dynamic 2 kit, or similar).
-
Plate: White, opaque 96- or 384-well microplates suitable for fluorescence/luminescence reading.
-
Plate Reader: Capable of measuring the output of the chosen cAMP detection kit.
Experimental Workflow Diagram:
Caption: Workflow for the this compound cAMP inhibition assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture DRD4-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000 - 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 µM down to 1 pM.
-
Prepare a similar serial dilution for the positive control, dopamine (e.g., 100 µM to 1 nM).
-
Include a "vehicle control" (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a "no forskolin" control.
-
-
Assay Execution:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the serially diluted this compound, dopamine, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80 for cAMP stimulation, which needs to be predetermined for the specific cell line (typically 1-10 µM).
-
Add 50 µL of the forskolin working solution to all wells except the "no forskolin" control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, proceed with the cAMP measurement according to the manufacturer's protocol of your chosen detection kit. This typically involves lysing the cells and adding the detection reagents (e.g., HTRF antibody-conjugates).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
The raw data (e.g., HTRF ratio) will be inversely proportional to the amount of cAMP produced.
-
Normalize the data:
-
Set the signal from the "vehicle control" (with forskolin) as 0% inhibition.
-
Set the signal from the "no forskolin" control as 100% inhibition.
-
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This protocol provides a robust framework for the in vitro characterization of this compound's agonistic activity at the DRD4. By measuring the inhibition of forskolin-induced cAMP, researchers can accurately determine the potency and efficacy of this compound, facilitating its use as a chemical probe in neuroscience research and drug discovery. Adherence to the detailed steps and careful optimization of assay conditions, such as cell density and forskolin concentration, are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for UCSF924 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and selective agonist for the Dopamine D4 Receptor (DRD4), a G-protein coupled receptor expressed in the central nervous system.[1] As a member of the D2-like family of dopamine receptors, DRD4 is implicated in a variety of neurological processes, including cognition, motivation, and reward. Dysregulation of DRD4 signaling has been linked to several neuropsychiatric disorders. These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pharmacology. The protocols outlined below are intended to assist researchers in investigating the cellular and molecular effects of DRD4 activation by this compound.
Mechanism of Action
This compound acts as an agonist at the DRD4, initiating downstream signaling cascades. The D4 receptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, DRD4 activation can modulate ion channel activity and influence other signaling pathways, such as the MAPK/ERK pathway, and can transactivate receptor tyrosine kinases like the platelet-derived growth factor (PDGF) β receptor, leading to phospholipase C (PLC) activation and subsequent IP3-dependent calcium release.[2]
Signaling Pathway of this compound (Dopamine D4 Receptor Agonist)
Caption: Putative signaling cascade initiated by this compound binding to the DRD4 receptor.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species | Assay | Reference |
| Ki for DRD4 | 3.0 nM | Not Specified | Radioligand binding assay | [1] |
| Recommended Cellular Concentration | 10 - 100 nM | Not Specified | Based on Ki and EC50 values | [1] |
| Alternative Cellular Concentration | 1 µM | Not Specified | Not Specified | [1] |
| Selectivity | >3300-fold vs DRD2 & DRD3 | Not Specified | Radioligand binding assay |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or embryonic day 15.5 (E15.5) mouse brains.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15.5)
-
Hibernate®-E medium (Thermo Fisher Scientific)
-
Papain (2 mg/mL in Hibernate®-E without Ca2+)
-
Neurobasal® Plus Medium (Thermo Fisher Scientific)
-
B-27™ Plus Supplement (50X) (Thermo Fisher Scientific)
-
GlutaMAX™ Supplement (100X) (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (10,000 U/mL) (Thermo Fisher Scientific)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL)
-
Laminin
-
Sterile, tissue culture-treated plates or coverslips
-
Dissection tools (sterile forceps and scissors)
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Coating Culture Vessels:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine or 100 µg/mL Poly-L-lysine in sterile water overnight at 37°C.
-
The following day, aspirate the coating solution, wash three times with sterile water, and allow to air dry completely in a laminar flow hood.
-
For enhanced neuronal attachment and health, vessels can be subsequently coated with laminin (10 µg/mL) for at least 2 hours at 37°C before plating.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and place them in ice-cold Hibernate®-E medium.
-
Under a dissecting microscope, remove the brains from the skulls and place them in a new dish with ice-cold Hibernate®-E medium.
-
Carefully dissect the cortices, removing the meninges.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a 15 mL conical tube.
-
Gently aspirate the Hibernate®-E medium and add 5 mL of pre-warmed papain solution.
-
Incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Carefully remove the papain solution and wash the tissue twice with 5 mL of complete Neurobasal® Plus medium (Neurobasal® Plus with B-27™ Plus, GlutaMAX™, and Penicillin-Streptomycin) to inactivate the papain.
-
Gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine the cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well for a 48-well plate) in the pre-coated culture vessels containing complete Neurobasal® Plus medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Subsequently, perform a half-medium change every 3-4 days.
-
Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Neurobasal® Plus medium
Procedure:
-
Preparation of this compound Working Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in pre-warmed complete Neurobasal® Plus medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Carefully aspirate half of the medium from each well of the neuronal culture plate.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.
-
Gently mix the medium in the wells by pipetting up and down a few times, being careful not to disturb the neurons.
-
Return the plate to the 37°C, 5% CO2 incubator for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Experimental Workflow for this compound Application in Primary Neuronal Cultures
Caption: A generalized workflow for the application and analysis of this compound in primary neuronal cultures.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol provides a method to assess the effect of this compound on neuronal viability.
Materials:
-
This compound-treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following treatment with this compound (Protocol 2), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and neuronal culture types. It is recommended to consult relevant literature and perform pilot studies to determine the optimal parameters for your research.
References
Application Notes and Protocols for Compound Y in Mouse Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity. Rodent models are crucial for understanding the neurobiological underpinnings of ADHD and for the preclinical evaluation of novel therapeutics.[1][2] The dopamine transporter knockout (DAT-KO) mouse is a well-established genetic model that recapitulates key behavioral phenotypes of ADHD, including hyperactivity, which is paradoxically attenuated by psychostimulant medications.[3][4] This document provides detailed protocols for evaluating the efficacy of a novel therapeutic agent, herein referred to as Compound Y, in a DAT-KO mouse model of ADHD. Compound Y is a hypothetical selective dual inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), a mechanism shared by some established ADHD medications.
Proposed Signaling Pathway for Compound Y
The therapeutic effects of psychostimulants and other ADHD medications are largely attributed to their modulation of catecholaminergic neurotransmission in brain regions such as the prefrontal cortex. By inhibiting DAT and NET, Compound Y is hypothesized to increase the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft. This enhancement of dopaminergic and noradrenergic signaling is thought to improve attention and reduce hyperactivity and impulsivity.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize hypothetical quantitative data from proof-of-concept studies evaluating Compound Y in adult male DAT-KO mice.
Table 1: Effect of Compound Y on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Percent Reduction in Hyperactivity vs. Vehicle |
| Wild-Type + Vehicle | N/A | 15,000 ± 1,200 | N/A |
| DAT-KO + Vehicle | N/A | 35,000 ± 2,500 | 0% |
| DAT-KO + Compound Y | 1 | 28,000 ± 2,100 | 20% |
| DAT-KO + Compound Y | 3 | 20,000 ± 1,800 | 43% |
| DAT-KO + Compound Y | 10 | 16,000 ± 1,500 | 54% |
| DAT-KO + Methylphenidate | 5 | 18,000 ± 1,600 | 49% |
Table 2: Effect of Compound Y on Working Memory in the Y-Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | Spontaneous Alternation (%) | Total Arm Entries |
| Wild-Type + Vehicle | N/A | 75 ± 5 | 20 ± 3 |
| DAT-KO + Vehicle | N/A | 50 ± 6 | 38 ± 5 |
| DAT-KO + Compound Y | 1 | 58 ± 5 | 32 ± 4 |
| DAT-KO + Compound Y | 3 | 65 ± 4 | 28 ± 4 |
| DAT-KO + Compound Y | 10 | 72 ± 5 | 25 ± 3 |
| DAT-KO + Methylphenidate | 5 | 68 ± 6 | 26 ± 3 |
Table 3: Effect of Compound Y on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (%) |
| Wild-Type + Vehicle | N/A | 65 ± 7 |
| DAT-KO + Vehicle | N/A | 45 ± 8 |
| DAT-KO + Compound Y | 1 | 50 ± 6 |
| DAT-KO + Compound Y | 3 | 58 ± 5 |
| DAT-KO + Compound Y | 10 | 63 ± 6 |
| DAT-KO + Methylphenidate | 5 | 60 ± 7 |
Experimental Workflow
A systematic approach is essential for the robust evaluation of Compound Y. The following workflow outlines the key stages of the preclinical assessment.
Detailed Experimental Protocols
Animals and Housing
-
Species: Mus musculus
-
Strain: C57BL/6J background, heterozygous DAT-KO mice and wild-type (WT) littermates.
-
Age: 8-10 weeks at the start of experiments.
-
Sex: Male mice are often used to avoid hormonal cycle variability.
-
Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum.
-
Acclimation: Allow at least one week of acclimation to the facility before any handling or procedures. Mice should be habituated to the testing room for at least 60 minutes prior to each behavioral assay.
Drug Preparation and Administration
-
Compound Y: Dissolve in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80). Prepare fresh daily.
-
Methylphenidate (Positive Control): Dissolve in 0.9% saline.
-
Vehicle Control: Administer the same vehicle solution used for Compound Y.
-
Administration: Administer all treatments via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing. The injection volume should be 10 ml/kg.
Behavioral Assays
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material. The arena should be evenly illuminated.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore freely for 30 minutes.
-
Record the session using an overhead video camera.
-
Analyze the video using tracking software (e.g., EthoVision XT) to quantify total distance traveled, time spent in the center versus periphery, and rearing frequency.
-
-
Rationale: DAT-KO mice typically exhibit significant hyperlocomotion in a novel environment. A therapeutically effective compound is expected to reduce this hyperactivity.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long x 5 cm wide x 10 cm high) positioned at 120-degree angles.
-
Procedure:
-
Place the mouse at the end of one arm.
-
Allow the mouse to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries manually or using video tracking software. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as consecutive entries into all three arms (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
-
Rationale: This task assesses spatial working memory, which can be impaired in ADHD models. Rodents with intact working memory tend to explore novel arms, resulting in a higher alternation score.
-
Apparatus: The same open field arena used for the locomotor activity test. Two sets of identical, non-threatening objects that are heavy enough not to be displaced by the mice.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose/paws).
-
Calculate the Discrimination Index: ((Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)) * 100.
-
-
Rationale: This test leverages the innate preference of mice for novelty to assess recognition memory, a cognitive domain relevant to ADHD.
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers. Small wire cages are used to contain stimulus mice.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger" mouse in a wire cage in one side chamber and an empty wire cage (as a novel object) in the other. Place the test mouse in the center and allow it to explore for 10 minutes.
-
Social Novelty Test (Optional): Replace the empty cage with a second, novel "stranger" mouse. The first stranger mouse remains. Allow the test mouse to explore for another 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Rationale: This assay measures social preference and interest in social novelty, which can be altered in some neurodevelopmental disorder models.
Data Analysis
-
All data should be presented as mean ± standard error of the mean (SEM).
-
Statistical significance should be determined using appropriate tests, such as one-way or two-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's) for multiple group comparisons.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
These protocols provide a comprehensive framework for the initial preclinical evaluation of Compound Y for ADHD-like behaviors in the DAT-KO mouse model. The data generated from these studies will be critical for making informed decisions about the therapeutic potential of Compound Y and guiding further drug development efforts. It is essential to ensure that all experiments are conducted with appropriate controls, randomization, and blinding to minimize bias and ensure the reliability of the findings.
References
Application Notes and Protocols for UCSF924 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCSF924 is a potent and highly selective agonist for the Dopamine D4 receptor (DRD4), a G-protein coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1] Its high selectivity for DRD4 over other dopamine receptor subtypes makes it a valuable tool for elucidating the role of this specific receptor in various physiological and pathological processes.[1] Dysregulation of the dopaminergic system, including DRD4 signaling, has been implicated in several neuropsychiatric disorders such as attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addiction.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in preclinical behavioral research, offering detailed protocols for common behavioral assays and summarizing key quantitative parameters.
While specific in vivo behavioral studies utilizing this compound are not yet extensively published, this document leverages data from studies on other selective DRD4 agonists to provide robust example protocols. Researchers should note that the provided dosage ranges are illustrative and optimal concentrations for this compound in specific experimental paradigms should be determined empirically.
Physicochemical and Pharmacological Properties of this compound
A clear understanding of this compound's properties is crucial for designing and interpreting behavioral studies.
| Property | Value | Reference |
| Target | Dopamine D4 Receptor (DRD4) | [1] |
| Mechanism of Action | Agonist | |
| In Vitro Potency (Ki) | 3.0 nM | |
| Recommended Cellular Concentration | 10-100 nM | |
| Selectivity | >3300-fold selectivity over DRD2 and DRD3 |
Signaling Pathways of the Dopamine D4 Receptor
This compound, as a DRD4 agonist, is expected to modulate downstream signaling cascades initiated by DRD4 activation. The primary signaling pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, DRD4 activation can influence intracellular calcium levels and modulate the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed protocols for behavioral assays relevant to the known functions of the DRD4. These protocols are based on studies using other DRD4 agonists and should be adapted and optimized for this compound.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording and analysis software
Procedure:
Detailed Steps:
-
Habituation (Day 1): Individually place each mouse in the empty open field arena for 10 minutes to allow for acclimation to the environment.
-
Administration (Day 2): Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the training session.
-
Training (Day 2): Place the mouse in the arena containing two identical objects. Allow the mouse to explore the objects for 10 minutes.
-
Testing (Day 3): Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Record the exploration of both objects for 5-10 minutes.
-
Data Analysis: Score the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Expected Outcomes: DRD4 agonists have been shown to modulate cognitive performance. Depending on the dose, this compound may enhance or impair recognition memory, reflected by a change in the DI compared to the vehicle-treated group.
Locomotor Activity Assay
This assay is used to assess the effects of a compound on general motor activity and exploration in a novel environment.
Objective: To determine if this compound alters spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle
-
Open field arena equipped with automated photobeam tracking or video tracking system.
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer this compound or vehicle.
-
Testing: Immediately after administration, place the mouse in the center of the open field arena. Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Expected Outcomes: Studies with DRD4 knockout mice have shown alterations in locomotor activity in novel environments. Depending on the dose and specific experimental conditions, this compound may increase or decrease locomotor activity.
Quantitative Data Summary (Based on studies with other DRD4 Agonists)
The following table summarizes dosage information from behavioral studies using other selective DRD4 agonists in rodents. This can serve as a starting point for dose-finding studies with this compound.
| Compound | Animal Model | Behavioral Test | Dosage Range | Route of Administration | Observed Effect | Reference |
| PD168077 | Rat | Novel Object Recognition | Sub-effective dose used in combination | Not specified | Reversed PCP-induced NOR deficit when combined with lurasidone | |
| A-412977 | Rat | Electrophysiology (related to behavior) | 5 mg/kg | Intraperitoneal (i.p.) | Drastically enhanced delta oscillations |
Conclusion
This compound is a promising research tool for investigating the role of the Dopamine D4 receptor in behavior. The provided application notes and protocols, based on the known pharmacology of DRD4 and studies with similar compounds, offer a framework for designing and conducting preclinical behavioral studies. It is imperative for researchers to perform dose-response studies and carefully control for potential confounding factors to obtain reliable and interpretable results. The visualization of signaling pathways and experimental workflows aims to provide a clear conceptual understanding to guide future research endeavors with this selective DRD4 agonist.
References
Application Notes and Protocols for Studying DRD4-Mediated Signaling Using UCSF924
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders. Modulating DRD4 activity is therefore a key area of interest for therapeutic development. UCSF924 is a potent and selective partial agonist for the DRD4, making it a valuable chemical probe for elucidating the receptor's role in cellular signaling and physiology. These application notes provide detailed protocols for utilizing this compound to investigate DRD4-mediated signaling pathways.
This compound and Negative Control
This compound is a high-affinity partial agonist for the Dopamine D4 receptor. It exhibits excellent selectivity over other dopamine receptor subtypes, particularly D2 and D3, making it a precise tool for studying DRD4-specific effects.[1]
UCSF924NC is the recommended negative control for this compound. It is structurally similar to this compound but has a significantly reduced affinity for the DRD4, exhibiting a 1/2500-fold reduced affinity, allowing researchers to distinguish between specific DRD4-mediated effects and potential off-target or non-specific interactions.[2][3]
Quantitative Data
The following tables summarize the key pharmacological parameters of this compound.
Table 1: Binding Affinity and Potency of this compound for Human DRD4
| Parameter | Value | Assay Type |
| K_i_ | 3.0 nM | Radioligand Binding Assay[1] |
| EC_50_ | 4.2 nM | Functional Assay[3] |
Table 2: Selectivity Profile of this compound
| Receptor | K_i_ | Selectivity (fold vs. DRD4) |
| DRD4 | 3.0 nM | - |
| DRD2 | > 10 µM | > 3300 |
| DRD3 | > 10 µM | > 3300 |
| 5-HT_1A_ | 223.0 nM | ~74 |
| 5-HT_2B_ | 236.67 nM | ~79 |
| 5-HT_7_ | 2075.67 nM | ~692 |
Note: Data for serotonin receptors (5-HT) represent the closest off-target hits in a panel of 320 non-olfactory GPCRs.
Signaling Pathways and Experimental Workflows
DRD4 activation by an agonist like this compound primarily initiates two key signaling cascades: the inhibition of adenylyl cyclase through Gα_i/o_ protein coupling, leading to a decrease in intracellular cyclic AMP (cAMP), and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, resulting in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
DRD4 Signaling Pathways
Experimental Workflow for Studying DRD4 Signaling
Experimental Protocols
The following are generalized protocols for key experiments to study DRD4-mediated signaling using this compound. Specific parameters may need to be optimized for your cell line and experimental conditions.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is to determine the binding affinity (K_i_) of this compound for the DRD4.
Materials:
-
Cell membranes from a cell line stably expressing human DRD4 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable DRD4 radioligand.
-
This compound and UCSF924NC.
-
Non-specific agent: 10 µM Haloperidol or another suitable competitor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound and UCSF924NC in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K_d_), and either assay buffer (for total binding), the non-specific agent (for non-specific binding), or a dilution of this compound/UCSF924NC.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC_50_.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
A cell line stably expressing human DRD4 (e.g., CHO-K1 or HEK293).
-
This compound and UCSF924NC.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and serum-free medium.
-
384-well white plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
Prepare serial dilutions of this compound and UCSF924NC.
-
Pre-incubate the cells with the diluted compounds for 15-30 minutes.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific assay kit.
-
Generate a dose-response curve by plotting the assay signal against the log concentration of this compound.
-
Calculate the IC_50_ value from the curve.
Protocol 3: Phospho-ERK Western Blot Analysis
This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
A cell line endogenously or exogenously expressing DRD4.
-
This compound and UCSF924NC.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with various concentrations of this compound, UCSF924NC, or vehicle for different time points (e.g., 5, 15, 30, 60 minutes).
-
After treatment, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2, followed by the anti-mouse secondary antibody, to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Conclusion
This compound is a powerful and selective tool for investigating the intricacies of DRD4-mediated signaling. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on key downstream pathways. By employing these methods, researchers can gain valuable insights into the physiological and pathological roles of the DRD4, which may ultimately facilitate the development of novel therapeutics for a range of neuropsychiatric disorders.
References
Application Notes and Protocols for Radioligand Binding Assays: Characterization of UCSF924, a Dopamine D4 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: UCSF924 is a chemical probe that acts as a potent and selective agonist for the Dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions.[1] Radioligand binding assays are a fundamental tool in pharmacology, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor.[2][3] These assays are essential for determining key parameters such as receptor density (Bmax), ligand affinity (Kd for radioligands, and Ki for unlabeled compounds), and for screening compound libraries.[2][4] This document provides detailed protocols for characterizing the binding properties of compounds like this compound to the DRD4 receptor using competition radioligand binding assays, along with an overview of the associated signaling pathway.
Data Presentation: Binding Profile of this compound
This compound has been characterized as a high-affinity agonist for the DRD4. Its binding affinity was determined using a radioligand binding assay. The compound also demonstrates remarkable selectivity for DRD4 over other D2-like dopamine receptors.
| Compound | Target | Potency (Ki) | Selectivity | Assay Type |
| This compound | DRD4 | 3.0 nM | >3300-fold vs DRD2 (Ki > 10 µM) and DRD3 (Ki > 10 µM) | Radioligand Binding Assay |
Dopamine D4 Receptor Signaling Pathway
The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors. Upon activation by an agonist like this compound, the DRD4 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently impacts the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, D4 receptor activation can modulate intracellular calcium levels and influence the activity of various ion channels.
References
Application of UCSF924 in High-Throughput Screening for Dopamine D4 Receptor Modulators
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Dopamine D4 Receptor (DRD4) is a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain associated with cognition, emotion, and memory.[1] Dysregulation of DRD4 signaling is implicated in various neuropsychiatric disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance abuse, making it a significant target for drug discovery.[1][2] UCSF924 is a potent and highly selective partial agonist for the DRD4, developed through structure-based drug design.[3] Its remarkable selectivity over other dopamine receptor subtypes and a broad panel of GPCRs makes it an invaluable tool for studying DRD4 pharmacology and for identifying novel DRD4-targeting compounds in a high-throughput screening (HTS) setting.[3]
This application note provides a detailed protocol for utilizing this compound as a reference agonist in a competitive binding high-throughput screening assay to identify novel antagonists or allosteric modulators of the DRD4.
Principle of the Assay
This protocol describes a competitive radioligand binding assay in a 384-well format, suitable for high-throughput screening. The assay relies on the principle of competition between a radiolabeled antagonist (e.g., [³H]-Spiperone) and unlabeled ligands (such as test compounds or the reference agonist this compound) for binding to the DRD4 expressed in cell membranes. In the presence of a compound that binds to DRD4, the binding of the radioligand is displaced, resulting in a decreased signal. This compound is used as a reference compound to establish a standard displacement curve and to calculate the inhibition constant (Ki) of the test compounds.
This compound: A Selective DRD4 Agonist
This compound was identified through a structure-based discovery campaign and is characterized as a potent and selective DRD4 partial agonist. Its high selectivity for DRD4 over other D2-like family members (DRD2 and DRD3) and a wide range of other GPCRs makes it an ideal pharmacological tool.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 3.0 nM | Human | Radioligand Binding Assay ([³H]-N-Methylspiperone) | |
| Functional Potency (EC50) | 10-100 nM (recommended cellular concentration) | Not Specified | Not Specified | |
| Selectivity (Ki) | >10 µM (DRD2), >10 µM (DRD3) | Human | Radioligand Binding Assay | |
| Mechanism of Action | Partial Agonist | Not Specified | Functional Assays |
DRD4 Signaling Pathway
The DRD4 is a member of the D2-like family of dopamine receptors, which primarily couple to the Gαi/o subunit of heterotrimeric G proteins. Upon activation by an agonist like dopamine or this compound, the receptor promotes the dissociation of the G protein subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
High-Throughput Screening Workflow
The following diagram outlines the major steps in a typical high-throughput screening campaign to identify DRD4 modulators.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed for a 384-well plate format and is adapted from standard GPCR binding assay procedures.
Materials and Reagents:
-
Cell Membranes: Membranes from a stable cell line overexpressing human DRD4.
-
Radioligand: [³H]-Spiperone (a commonly used antagonist for D2-like receptors).
-
Reference Agonist: this compound.
-
Test Compounds: Compound library dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
384-well Plates: Low-binding, white, clear-bottom plates.
-
Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B).
-
Plate Sealer: Adhesive plate seals.
-
Multichannel Pipettes and Liquid Handling Robotics.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating:
-
Dispense test compounds and this compound (for the standard curve) into the 384-well plates using an acoustic dispenser or other automated liquid handler. A typical final concentration for screening is 10 µM.
-
Include control wells:
-
Total Binding: Assay buffer with DMSO.
-
Non-specific Binding (NSB): A high concentration of a known DRD4 antagonist (e.g., 10 µM Haloperidol).
-
Positive Control: A known concentration of this compound.
-
-
-
Reagent Preparation:
-
Prepare the DRD4 membrane suspension in assay buffer to a final concentration that yields a robust signal-to-noise ratio.
-
Prepare the [³H]-Spiperone solution in assay buffer at a concentration equal to its Kd for DRD4 (to be determined empirically, typically in the low nM range).
-
-
Assay Incubation:
-
Add the DRD4 membrane suspension to each well.
-
Add the [³H]-Spiperone solution to each well.
-
The final assay volume is typically 20-50 µL.
-
Seal the plates and incubate at room temperature for 60-90 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Rapidly harvest the contents of the plates onto glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filter mats multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Signal Detection:
-
Dry the filter mats completely.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB))
-
-
Hit Identification:
-
Primary hits are typically defined as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls (DMSO wells).
-
-
IC50 Determination:
-
For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Ki Calculation:
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Summary
This compound serves as a highly selective and potent reference agonist for the Dopamine D4 Receptor. The protocols and data presented here provide a framework for its application in high-throughput screening campaigns aimed at the discovery of novel DRD4 modulators. The use of this compound as a standard ensures the robustness and pharmacological relevance of the screening data, facilitating the identification of promising lead compounds for further development.
References
- 1. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DRD4 Protein-Protein Interactions using UCSF924
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine D4 Receptor (DRD4), a D2-like G protein-coupled receptor (GPCR), is a key player in neuronal signaling within the brain's mesolimbic system, which governs emotion and complex behavior.[1][2] Dysregulation of DRD4 signaling is implicated in various neuropsychiatric conditions, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and addiction.[3][4] DRD4 exerts its effects by interacting with a host of intracellular proteins, most notably G proteins and arrestins, which makes the study of these protein-protein interactions (PPIs) a critical area of research for understanding its function and for the development of novel therapeutics.
UCSF924 is a potent and selective partial agonist for the DRD4.[5] Its high affinity and selectivity make it an excellent chemical probe to investigate the conformational changes in DRD4 upon activation and the subsequent modulation of its interactions with binding partners. These application notes provide detailed protocols for utilizing this compound to study DRD4 PPIs using established molecular biology techniques.
This compound: A Selective DRD4 Agonist
This compound is a chemical probe characterized by its high affinity and selectivity for the human Dopamine D4 receptor. It acts as a partial agonist, stimulating DRD4 signaling. A corresponding negative control compound, UCSF924NC, is also available and is recommended for use in all experiments to ensure the observed effects are specific to DRD4 activation.
Quantitative Data for this compound
| Parameter | Value | Assay | Reference |
| Ki | 3.0 nM | Radioligand binding assay (DRD4) | |
| EC50 | 4.2 nM | Partial agonist activity | |
| Selectivity | >3300-fold over DRD2 and DRD3 (Ki > 10 µM) | Radioligand binding assays | |
| Recommended Cellular Concentration | 10-100 nM | Based on Ki and EC50 values |
DRD4 Signaling and Protein-Protein Interactions
Upon activation by an agonist like this compound, DRD4 undergoes a conformational change that facilitates its interaction with intracellular signaling partners. The canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Beyond G protein coupling, DRD4 activation also promotes its interaction with β-arrestins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. Studies have shown that DRD4 can interact with both β-arrestin 1 and 2, and in some contexts, with visual arrestins. The agonist-dependent nature of these interactions makes them ideal for investigation using this compound.
Key DRD4 Interacting Proteins:
-
Gαi/o proteins: Mediate the canonical inhibitory signaling pathway.
-
β-arrestins (ARRB1/2): Involved in receptor desensitization, internalization, and downstream signaling. The interaction of DRD4 with β-arrestins can be modulated by dopamine stimulation.
-
Other GPCRs: DRD4 can form homo- and heterodimers with other receptors, such as the Dopamine D2 receptor (DRD2), which can modulate its signaling properties.
Experimental Protocols
The following protocols describe methods to investigate the effect of this compound on DRD4 protein-protein interactions. For each experiment, it is crucial to include a vehicle control and a negative control (UCSF924NC) to ensure the observed effects are due to specific DRD4 agonism.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Study this compound-induced DRD4-β-arrestin Interaction
This protocol details the steps to determine if this compound promotes the interaction between DRD4 and β-arrestin in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged DRD4 (e.g., FLAG-DRD4) and tagged β-arrestin (e.g., HA-β-arrestin2)
-
Transfection reagent
-
This compound and UCSF924NC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody for immunoprecipitation
-
Anti-HA antibody for western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes.
-
Co-transfect cells with FLAG-DRD4 and HA-β-arrestin2 expression plasmids using a suitable transfection reagent.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Cell Treatment:
-
Treat cells with this compound (e.g., 100 nM), UCSF924NC (e.g., 100 nM), or vehicle (e.g., DMSO) for a specified time (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of protein A/G agarose beads to the cleared lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
Add anti-FLAG antibody (2-4 µg) to the pre-cleared lysate.
-
Incubate with rotation overnight at 4°C.
-
Add 40 µL of protein A/G agarose beads.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting using an anti-HA antibody to detect co-immunoprecipitated β-arrestin2.
-
Probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of DRD4.
-
Expected Outcome: An increased amount of HA-β-arrestin2 will be detected in the samples treated with this compound compared to the vehicle and UCSF924NC controls, indicating an agonist-induced interaction.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP of DRD4 and β-arrestin.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay to Monitor DRD4-Gαi Interaction Dynamics
BRET is a powerful technique to study PPIs in real-time in living cells. This protocol describes how to use BRET to measure the interaction between DRD4 and a Gαi subunit upon stimulation with this compound.
Materials:
-
HEK293T cells
-
Expression plasmids: DRD4 fused to a Renilla luciferase variant (e.g., DRD4-Rluc8) and Gαi fused to a fluorescent protein (e.g., Venus-Gαi1), along with untagged Gβ and Gγ subunits.
-
Transfection reagent
-
This compound and UCSF924NC
-
BRET substrate (e.g., Coelenterazine h)
-
White, clear-bottom 96-well plates
-
Luminometer capable of simultaneous dual-emission detection (e.g., filters for 475 nm and 535 nm)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates.
-
Co-transfect cells with DRD4-Rluc8, Venus-Gαi1, Gβ, and Gγ plasmids.
-
After 24 hours, detach and re-seed the cells into white, clear-bottom 96-well plates.
-
Allow cells to attach and grow for another 24 hours.
-
-
BRET Measurement:
-
Wash cells once with a suitable buffer (e.g., PBS with Ca2+/Mg2+).
-
Add 90 µL of buffer to each well.
-
Prepare a dose-response curve of this compound and UCSF924NC.
-
Add 10 µL of the agonist solutions to the respective wells.
-
Incubate for 5-10 minutes at 37°C.
-
Add the BRET substrate (e.g., Coelenterazine h to a final concentration of 5 µM).
-
Immediately measure the luminescence at two wavelengths: the Rluc emission (e.g., ~475 nm) and the Venus emission (e.g., ~535 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Luminescence at 535 nm) / (Luminescence at 475 nm).
-
Subtract the background BRET ratio from cells expressing only the donor (DRD4-Rluc8).
-
Plot the net BRET ratio as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound for promoting the DRD4-Gαi interaction.
-
Expected Outcome: this compound will induce a concentration-dependent increase in the BRET signal, reflecting the recruitment of Gαi to the activated DRD4. UCSF924NC should not produce a significant BRET signal.
BRET Assay Principle for DRD4-Gαi Interaction
Caption: this compound induces BRET between DRD4 and Gαi.
Protocol 3: Proximity Ligation Assay (PLA) to Visualize DRD4 Homodimerization
PLA allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. This protocol can be used to visualize and quantify DRD4 homodimers and investigate how this compound treatment affects their prevalence.
Materials:
-
Cells expressing endogenous or transfected DRD4
-
Two primary antibodies against DRD4 raised in different species (e.g., rabbit anti-DRD4 and mouse anti-DRD4)
-
Duolink® In Situ PLA kit (containing PLA probes, ligation solution, and amplification solution)
-
Microscope slides or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow cells on coverslips.
-
Treat cells with this compound, UCSF924NC, or vehicle for a desired time.
-
Fix, permeabilize, and block the cells according to the PLA kit manufacturer's instructions.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of the two primary antibodies (rabbit anti-DRD4 and mouse anti-DRD4) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C. These are secondary antibodies conjugated to oligonucleotides.
-
-
Ligation:
-
Wash the cells.
-
Add the ligation solution, which contains oligonucleotides that will hybridize to the PLA probes if they are in close proximity (<40 nm). The ligase will form a circular DNA molecule.
-
Incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells.
-
Add the amplification solution, which contains a polymerase that performs a rolling-circle amplification of the circular DNA template, generating a concatemer of the DNA sequence. This product is then detected by fluorescently labeled oligonucleotides.
-
Incubate for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. Each fluorescent spot represents a DRD4-DRD4 interaction.
-
Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ).
-
Expected Outcome: The number of PLA signals per cell may be altered by this compound treatment, providing insight into how receptor activation influences its oligomerization state.
Proximity Ligation Assay (PLA) for DRD4 Homodimers
Caption: Workflow of PLA to detect DRD4 homodimers.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex protein-protein interactions of the Dopamine D4 receptor. The protocols outlined in these application notes provide a framework for researchers to investigate how agonist binding to DRD4 modulates its engagement with key signaling partners like G proteins and β-arrestins, as well as its oligomerization state. By employing techniques such as Co-IP, BRET, and PLA, scientists can gain deeper insights into the molecular mechanisms of DRD4 function, which may ultimately facilitate the development of more targeted and effective therapies for associated neuropsychiatric disorders.
References
- 1. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvucameras.com [nuvucameras.com]
- 3. orbilu.uni.lu [orbilu.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with UCSF924 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments involving the administration of UCSF924, a potent and selective partial agonist for the dopamine D4 receptor (DRD4).[1][2][3][4] In vivo microdialysis is a powerful technique for sampling and monitoring the extracellular levels of neurotransmitters and other neurochemicals in specific brain regions of awake, freely moving animals.[5] By administering this compound, researchers can investigate its effects on dopaminergic and other neurotransmitter systems, providing valuable insights into the pharmacological actions of DRD4 agonists.
This compound exhibits high affinity for the DRD4 receptor with a reported EC50 of 4.2 nM and a Ki value of 3 nM, while showing minimal off-target effects on other dopamine receptor subtypes and a wide range of other G-protein coupled receptors (GPCRs). These characteristics make it a valuable tool for elucidating the specific roles of the DRD4 receptor in various physiological and pathological processes.
Due to the lack of publicly available in vivo microdialysis data for this compound, this document will utilize qualitative data from a study on a similar selective DRD4 agonist, A-412997, to provide representative expected outcomes. A study by Woolley et al. (2008) demonstrated that systemic administration of A-412997 was associated with elevated extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex of rats.
Data Presentation
The following tables summarize the expected qualitative and hypothetical quantitative changes in extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) following the administration of a selective DRD4 agonist like this compound. The qualitative data is based on the findings for A-412997. The quantitative data is hypothetical and serves as an example for how to present such results.
Table 1: Qualitative Effects of Systemic this compound Administration on Extracellular Neurotransmitter Levels in the mPFC
| Neurotransmitter | Change from Baseline | Reference |
| Dopamine (DA) | Significant Increase | |
| Acetylcholine (ACh) | Significant Increase | |
| Glutamate (Glu) | No significant change expected | - |
| GABA | No significant change expected | - |
*Expected outcome based on the primary mechanism of DRD4 agonists; actual results may vary.
Table 2: Hypothetical Quantitative Effects of Systemic this compound Administration (1 mg/kg, i.p.) on Neurotransmitter Levels in the mPFC
| Time Post-Administration (min) | Dopamine (% Baseline ± SEM) | Acetylcholine (% Baseline ± SEM) |
| 0 (Baseline) | 100 ± 10 | 100 ± 12 |
| 20 | 125 ± 15 | 115 ± 14 |
| 40 | 155 ± 18 | 130 ± 16 |
| 60 | 160 ± 20 | 135 ± 18 |
| 80 | 145 ± 17* | 125 ± 15 |
| 100 | 120 ± 14 | 110 ± 13 |
| 120 | 105 ± 11 | 102 ± 11 |
*p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes.
Experimental Protocols
I. Stereotaxic Surgery for Guide Cannula Implantation
-
Animal Preparation: Anesthetize the subject animal (e.g., adult male Sprague-Dawley rat, 250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Placement: Secure the anesthetized animal in a stereotaxic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: AP +3.2 mm, ML ±0.6 mm.
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to a position just above the mPFC (DV -2.5 mm from the skull surface).
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. House animals individually to prevent damage to the implant.
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the mPFC.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 4 KCl, 2.3 CaCl₂, 1.0 MgCl₂, and 5.0 D-glucose, buffered to pH 7.4.
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline. Samples should be collected in vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation of monoamines.
-
This compound Administration:
-
Systemic Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 0.1 - 10 mg/kg).
-
Local Administration (Reverse Dialysis): Perfuse the probe with aCSF containing the desired concentration of this compound. This method allows for targeted drug delivery to the specific brain region.
-
-
Post-administration Sample Collection: Continue collecting dialysate samples at the same interval for several hours following drug administration to monitor the time-course of its effects.
-
Sample Storage: Immediately freeze the collected samples on dry ice or in a -80°C freezer until analysis.
III. Neurochemical Analysis
-
Analytical Method: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).
-
Quantification: Quantify the concentration of dopamine, acetylcholine, and their metabolites (e.g., DOPAC, HVA for dopamine) by comparing the peak areas to those of known standards.
-
Data Analysis: Express the results as a percentage of the mean baseline concentrations for each animal. Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes in neurotransmitter levels following this compound administration.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis with this compound.
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DRD4激动剂 | MCE [medchemexpress.cn]
- 3. anjiechem.com [anjiechem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting UCSF924 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with UCSF924 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is the likely cause?
A1: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue that can arise from several factors. The most probable cause is "solvent shock," where the rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to fall out of solution. Other contributing factors can include the final concentration of this compound exceeding its solubility limit in the specific medium, the temperature of the medium, and interactions with media components such as salts and proteins.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of the compound.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell behavior.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly influence the solubility of this compound. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound and affect its solubility. Therefore, the maximum soluble concentration of this compound may differ between media such as DMEM, RPMI-1640, or others.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.
Step 1: Inspect the DMSO Stock Solution
-
Action: Visually inspect your this compound stock solution in DMSO.
-
Troubleshooting: If you observe any precipitate, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex or sonicate to aid dissolution.[1] If the precipitate persists, your stock concentration may be too high, or the DMSO may have absorbed water. Consider preparing a fresh stock solution using new, anhydrous DMSO.
Step 2: Optimize the Dilution Method
-
Action: Avoid "solvent shock" by performing serial dilutions.
-
Troubleshooting: Instead of adding the concentrated DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of pre-warmed (37°C) cell culture medium. Mix gently and then add this intermediate dilution to the final volume of pre-warmed media.
Step 3: Determine the Maximum Soluble Concentration
-
Action: Empirically determine the solubility of this compound in your specific cell culture medium.
-
Troubleshooting: Follow the detailed "Experimental Protocol: this compound Solubility Test in Cell Culture Medium" provided below to find the highest concentration of this compound that remains in solution under your experimental conditions.
Step 4: Consider Co-solvents and Alternative Formulations
-
Action: For particularly challenging solubility issues, explore the use of co-solvents.
-
Troubleshooting: Published protocols for this compound suggest formulations containing co-solvents such as PEG300 and Tween-80 for in vivo use, which indicates their potential to improve solubility.[1] However, the compatibility and potential toxicity of these co-solvents must be tested for your specific cell line.
Quantitative Data Summary
The following table summarizes the known solubility and potency data for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility in DMSO | 50 mg/mL (155.09 mM) | Ultrasonic treatment may be needed. | [1] |
| EC₅₀ | 4.2 nM | Dopamine D4 Receptor (DRD4) partial agonist | |
| Recommended Cellular Concentration | 10-100 nM | Based on Kᵢ and EC₅₀ values. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: this compound Solubility Test in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in your pre-warmed cell culture medium. It is recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
To minimize "solvent shock," perform a two-step dilution for each concentration. First, prepare an intermediate dilution in a small volume of media, then add this to the final volume. Ensure the final DMSO concentration remains consistent across all samples and is at a non-toxic level (e.g., 0.1%).
-
Include a vehicle control containing only the medium and the same final concentration of DMSO.
-
Incubate the dilutions at 37°C and 5% CO₂ for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
For a more sensitive assessment, transfer a small volume from each dilution to a microscope slide and examine for microscopic precipitates.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under these specific conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential causes of poor this compound solubility in media.
References
Technical Support Center: Preventing Compound Degradation in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of experimental compounds, such as UCSF924, in aqueous buffers. The following information is based on general principles of small molecule stability and may need to be adapted based on the specific physicochemical properties of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could degradation of my compound (this compound) be the cause?
A1: Yes, inconsistent experimental outcomes, such as a diminished biological effect or high variability between replicates, can be a primary indicator of compound degradation.[1][2] The concentration of the active form of your compound may decrease over the course of an experiment, leading to unreliable results. It is crucial to evaluate the stability of your compound under your specific experimental conditions.
Q2: What are the common factors that contribute to the degradation of a small molecule in an experimental buffer?
A2: Several factors can influence the stability of a small molecule in solution:
-
pH: The pH of the buffer can significantly impact a compound's stability, potentially leading to hydrolysis or other pH-dependent chemical reactions.[1][2]
-
Temperature: Elevated temperatures, such as those used in cell culture (e.g., 37°C), can accelerate the rate of degradation.[1]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light, particularly UV wavelengths.
-
Oxidation: The presence of dissolved oxygen or reactive oxygen species (ROS) in the buffer can lead to oxidative degradation.
-
Enzymatic Degradation: If using cell lysates or serum-containing media, enzymes present in these complex biological mixtures can metabolize your compound.
-
Buffer Components: Certain buffer components can interact with and promote the degradation of a compound. For example, phosphate buffers have been shown to accelerate the degradation of some molecules.
Q3: How can I determine if this compound is degrading in my experimental setup?
A3: The most direct way to assess compound stability is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to separate the parent compound from any degradation products and quantify its concentration over time. A decrease in the peak area of the parent compound over a time-course experiment is a clear indication of degradation.
Troubleshooting Guides
Issue 1: Loss of Compound Efficacy in a Time-Dependent Manner
-
Symptoms: The observed biological effect of this compound decreases as the experiment progresses.
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Prepare your compound in the final experimental buffer and incubate it under the same conditions as your assay (e.g., temperature, light exposure). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.
-
Optimize Buffer Conditions: Based on the stability data, consider modifying the buffer. This may involve adjusting the pH to a range where the compound is more stable or switching to a different buffering agent.
-
Control Temperature: If the compound is temperature-sensitive, minimize the time it is exposed to elevated temperatures. Prepare stock solutions and aliquots on ice and add the compound to the assay plate immediately before starting the experiment.
-
Issue 2: High Variability Between Experimental Replicates
-
Symptoms: Significant differences in results are observed between identical experimental wells or plates.
-
Troubleshooting Steps:
-
Protect from Light: If your compound is light-sensitive, protect it from light at all stages of the experiment by using amber-colored tubes and plates or by covering them with foil.
-
Prevent Oxidation: If oxidative degradation is suspected, prepare solutions using degassed buffers. In some cases, adding an antioxidant may be beneficial, provided it does not interfere with the assay.
-
Ensure Proper Storage: Store stock solutions of your compound at the recommended temperature (typically -20°C or -80°C) and in an appropriate solvent. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Data Presentation
Table 1: General Stability of Common Laboratory Buffers
| Buffer System | Useful pH Range | Potential Issues | Recommendations |
| Phosphate (PBS) | 5.8 - 8.0 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). May accelerate degradation of some compounds. | Prepare fresh. Test for compound stability. |
| Tris | 7.0 - 9.0 | pH is temperature-dependent. Can interfere with some biological reactions. | Prepare at the temperature of the experiment. |
| HEPES | 6.8 - 8.2 | Generally well-tolerated in cell culture. | A good initial choice for many biological assays. |
| MOPS | 6.5 - 7.9 | Can interact with some metals. | Suitable for many RNA and protein-based experiments. |
Experimental Protocols
Protocol 1: Time-Course Stability Assessment of this compound by HPLC
-
Preparation of this compound Solution: Prepare a solution of this compound in your final experimental buffer at the highest concentration used in your assays.
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect an aliquot of the solution.
-
Sample Quenching (if necessary): Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution if applicable.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent this compound peak.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the stability profile of the compound under your experimental conditions.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
UCSF924 experimental variability and reproducibility
Technical Support Center: UCSF924
This technical support center provides essential information, troubleshooting guides, and standardized protocols for researchers and drug development professionals working with this compound, a potent and selective agonist for the Dopamine D4 receptor (DRD4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that functions as a selective agonist for the Dopamine D4 receptor (DRD4), a G-protein coupled receptor (GPCR).[1] As an agonist, this compound binds to and activates the DRD4 receptor, mimicking the effect of the endogenous ligand, dopamine.
Q2: How should this compound be stored and handled?
A2: Like most small molecule compounds, this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. To maintain compound integrity, avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration of this compound for cellular assays?
A3: Based on its high potency (Ki = 3.0 nM), a starting concentration range of 10-100 nM is recommended for cellular assays.[1] However, the optimal concentration will depend on the specific cell line, assay type, and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your system.
Q4: What is known about the selectivity of this compound?
A4: this compound demonstrates high selectivity for the DRD4 receptor over other D2-like family members (DRD2 and DRD3, Ki > 10 µM).[1] However, screening against a broader panel of GPCRs has identified potential off-target activity at serotonin receptors HTR1A, HTR2B, and HTR7 at higher concentrations.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in our cell-based assay.
-
Question: We are using this compound to stimulate DRD4-expressing cells, but the response is variable. What could be the cause?
-
Answer: Experimental variability in cell-based assays is a common challenge.[2] Several factors could contribute to this issue:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from mycoplasma contamination, and within a consistent, low passage number range.
-
Reagent Consistency: Variability in media, serum, and other reagents can impact results. Use a consistent source and lot for all critical reagents.
-
Compound Solubility: this compound may precipitate out of solution, especially at higher concentrations in aqueous media. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).
-
Assay Conditions: Factors like cell seeding density, incubation times, and temperature can all introduce variability. Standardize these parameters across all experiments.
-
Issue 2: We suspect off-target effects might be influencing our results.
-
Question: Our phenotypic observations do not seem to align with known DRD4 signaling. How can we investigate potential off-target effects?
-
Answer: This is a critical step in working with any novel compound.
-
Consult Selectivity Data: As noted, this compound has known interactions with serotonin receptors HTR1A, HTR2B, and HTR7. If your cell line expresses these receptors, you may be observing a mixed response.
-
Use Antagonists: To confirm the observed effect is DRD4-mediated, co-treat cells with this compound and a known selective DRD4 antagonist. If the antagonist blocks the effect, it is likely on-target.
-
Control Cell Lines: The ideal control is a cell line that does not express DRD4 but does express the potential off-target receptors. Alternatively, using CRISPR-Cas9 to knock out the DRD4 gene in your experimental cell line can definitively separate on-target from off-target effects.
-
Key Experimental Data
The following table summarizes the key pharmacological data for this compound based on available information.
| Parameter | Value | Notes |
| Target | Dopamine D4 Receptor (DRD4) | A class A GPCR. |
| Mechanism of Action | Agonist | Activates the receptor. |
| Potency (Ki) | 3.0 nM | Determined by radioligand binding assay. |
| Selectivity (D2-like) | >3300-fold vs DRD2 & DRD3 | Ki values for DRD2 and DRD3 are >10 µM. |
| Known Off-Targets | HTR1A, HTR2B, HTR7 | Ki values are 223 nM, 237 nM, and 2076 nM respectively. |
| Recommended Use | 10 - 100 nM | Starting range for cellular assays. |
Experimental Protocols
Protocol: Measuring DRD4 Activation via cAMP Assay
This protocol outlines a method to quantify the agonist activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels in a DRD4-expressing cell line (e.g., HEK293-DRD4). DRD4 activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Materials:
-
HEK293 cells stably expressing human DRD4
-
Culture Medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Forskolin (10 mM stock in DMSO)
-
cAMP Assay Kit (e.g., HTRF, ELISA)
-
96-well white opaque plates
Methodology:
-
Cell Seeding: Seed the DRD4-expressing cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Forskolin (a potent adenylyl cyclase activator) at a concentration that will elicit a sub-maximal cAMP response (e.g., 10 µM).
-
Cell Treatment:
-
Wash the cells gently with a serum-free medium or assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Immediately add the Forskolin solution to all wells except the negative control. This will stimulate cAMP production. This compound's agonistic effect will be measured as an inhibition of this Forskolin-induced cAMP increase.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
Caption: this compound activates the DRD4 receptor, leading to inhibition of adenylyl cyclase.
Caption: Workflow for determining the EC50 of this compound using a cAMP assay.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
interpreting unexpected results with UCSF924
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UCSF924, a potent and selective Dopamine D4 receptor (DRD4) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected biological effect after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of an observable effect:
-
Cellular Context: Ensure that your cell line or primary culture endogenously expresses the Dopamine D4 receptor (DRD4). The expression level of DRD4 can vary significantly between cell types.
-
Compound Concentration: The recommended concentration for cellular use is between 10-100 nM.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell system and assay.
-
Downstream Signaling Pathway: Confirm that the downstream signaling components of the DRD4 pathway are functional in your cells. DRD4 is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2]
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.
Q2: I am observing an unexpected or off-target effect in my experiment. How can I interpret this?
A2: Unexpected effects can arise from several sources. Consider the following:
-
Concentration-Dependent Off-Target Activity: While this compound is highly selective for DRD4, at higher concentrations it may interact with other receptors. The closest off-target hits are serotonin receptors HTR1A, HTR2B, and HTR7.[1] If you are using concentrations significantly above the recommended 10-100 nM range, you may be observing off-target effects.
-
Receptor Heterodimerization: GPCRs, including DRD4, can form heterodimers with other receptors, leading to altered signaling cascades. Investigate the potential for DRD4 to interact with other GPCRs expressed in your cell model.
-
Indirect Effects: The observed phenotype might be an indirect consequence of DRD4 activation in your specific biological system. Consider the broader signaling network and potential downstream compensatory mechanisms.
Q3: How can I confirm that the observed effect is specifically mediated by DRD4?
A3: To validate the on-target effect of this compound, consider the following control experiments:
-
Pharmacological Inhibition: Use a selective DRD4 antagonist to pretreat your cells before adding this compound. A reversal of the observed effect by the antagonist would strongly suggest DRD4-mediated activity.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of DRD4 in your cells. The absence of a response to this compound in these modified cells would confirm its on-target action.
-
Control Cell Lines: Use a cell line that is known to not express DRD4 as a negative control.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Assay | Target |
| Potency (Ki) | 3.0 nM | Radioligand binding assay | DRD4 |
| Selectivity | > 3300-fold | Radioligand binding assay | Over DRD2 and DRD3 |
| Off-Target (Ki) | 223.0 nM | Radioligand binding assay | HTR1A |
| 236.67 nM | Radioligand binding assay | HTR2B | |
| 2075.67 nM | Radioligand binding assay | HTR7 | |
| Recommended Cellular Concentration | 10-100 nM |
Experimental Protocols
General Protocol for In Vitro Cellular Assay
This protocol provides a general framework for assessing the effect of this compound on cultured cells. Specific parameters may need to be optimized for your particular cell type and assay.
-
Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free medium to the desired final concentrations.
-
Cell Treatment:
-
For antagonist experiments, pretreat cells with the DRD4 antagonist for the recommended time.
-
Remove the culture medium and replace it with the medium containing the appropriate concentration of this compound (or vehicle control).
-
-
Incubation: Incubate the cells for the desired period to allow for receptor activation and downstream signaling events.
-
Assay: Perform the desired downstream assay, such as measuring cAMP levels, assessing protein phosphorylation, or analyzing gene expression.
-
Data Analysis: Analyze the data, comparing the response of this compound-treated cells to the vehicle control and any other control conditions.
Visualizations
Caption: Primary signaling pathway of this compound via the Dopamine D4 receptor.
Caption: General experimental workflow for studying the effects of this compound.
References
UCSF924 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of UCSF924, a potent and selective dopamine D4 receptor (DRD4) partial agonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials to minimize freeze-thaw cycles, and store it at -80°C for up to six months or at -20°C for up to one month.[2][3] When preparing the solution, warming the tube at 37°C and using an ultrasonic bath can aid in achieving higher solubility.[1]
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: There is no publicly available data on the short-term or long-term stability of this compound solutions at room temperature or 4°C. To ensure the integrity of the compound, it is strongly advised to follow the recommended storage conditions of -20°C or -80°C for stock solutions.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe precipitation, you can warm the solution at 37°C and sonicate it to aid in redissolution.[1] To prevent precipitation, ensure the initial stock solution is fully dissolved and consider preparing aliquots at a slightly lower concentration if the issue persists.
Q5: How is this compound shipped?
A5: this compound is typically shipped at room temperature, with the option of blue ice upon request. Evaluation sample solutions are shipped with blue ice.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Not specified |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (155.09 mM) | Requires sonication to fully dissolve. |
| In-vivo Solvents | See MedchemExpress protocols for various solvent systems. | Protocols available for formulations with PEG300, Tween-80, SBE-β-CD, and Corn Oil. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 322.4 g/mol ), weigh out 0.3224 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for short intervals until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DRD4 partial agonist.
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for this compound stability-related issues.
References
improving UCSF924 signal-to-noise ratio in assays
Welcome to the technical support center for UCSF924. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing assays involving the selective Dopamine D4 receptor (DRD4) agonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio and obtain robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective partial agonist for the Dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR).[1] As a member of the D2-like receptor subfamily, DRD4 couples to the Gαi/o protein.[2] Upon activation by an agonist like this compound, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3]
Q2: What are the key parameters of this compound for assay design?
A2: this compound exhibits high affinity and functional potency for the DRD4. Key values to consider when designing your experiments are summarized in the table below. A recommended starting concentration for cellular assays is in the range of 10-100 nM.[4]
Q3: What types of assays are commonly used to measure this compound activity?
A3: The most common functional assay for this compound and other DRD4 agonists is the cAMP inhibition assay . This assay typically involves stimulating cells expressing DRD4 with an adenylyl cyclase activator, such as forskolin, and then measuring the ability of this compound to decrease cAMP production. Other potential assays include β-arrestin recruitment assays and reporter gene assays that measure the activity of transcription factors downstream of cAMP signaling (e.g., CREB).
Q4: What is a good signal-to-noise ratio or assay window for a DRD4 cAMP inhibition assay?
A4: A robust assay should have a clear distinction between the maximum signal (forskolin-stimulated cAMP level) and the minimum signal (this compound-inhibited cAMP level). While specific signal-to-noise ratios can vary depending on the assay technology and cell line, a common metric for assay quality in high-throughput screening is the Z'-factor. An assay with a Z'-factor greater than 0.5 is generally considered robust and suitable for screening.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related reagents to aid in experimental design and data interpretation.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Ki | 3.0 nM | Radioligand Binding Assay (DRD4) | |
| This compound | EC50 | 4.2 nM | DRD4 Partial Agonist Assay | |
| Dopamine | EC50 | 4.64 µM | DRD4 cAMP Flux (Gi/o activation) |
| Target | Ki of this compound | Selectivity (fold) | Reference |
| DRD4 | 3.0 nM | - | |
| DRD2 | > 10 µM | > 3300 | |
| DRD3 | > 10 µM | > 3300 | |
| HTR1A | 223.0 nM | ~74 | |
| HTR2B | 236.67 nM | ~79 | |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM | - |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Experimental Workflow for a this compound cAMP Inhibition Assay
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, with a focus on cAMP inhibition assays.
| Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio / Small Assay Window | 1. Suboptimal Forskolin Concentration: Forskolin stimulation is too low to provide a sufficient dynamic range. | 1. Optimize Forskolin Concentration: Perform a dose-response curve with forskolin to determine the concentration that gives a robust and reproducible cAMP signal (typically the EC80). |
| 2. Low Receptor Expression: The cells may not be expressing enough DRD4 receptors. | 2. Verify Receptor Expression: Use a higher expressing clonal cell line or validate expression via qPCR or FACS. | |
| 3. Incorrect Cell Density: Too few cells will result in a weak signal, while too many cells can lead to high basal cAMP levels and desensitization. | 3. Optimize Cell Density: Perform a cell titration experiment to find the optimal number of cells per well that provides the best assay window. | |
| 4. Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the measurable signal. | 4. Use a PDE Inhibitor: Include a PDE inhibitor like IBMX in your assay buffer to prevent cAMP degradation. | |
| High Well-to-Well Variability | 1. Inconsistent Cell Plating: Uneven cell distribution across the plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. |
| 2. Pipetting Errors: Inaccurate dispensing of this compound, forskolin, or detection reagents. | 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use a multichannel pipette for reagent addition to improve consistency. | |
| 3. Edge Effects: Evaporation from the outer wells of the plate can alter reagent concentrations. | 3. Mitigate Edge Effects: Avoid using the outer wells of the plate, or fill them with sterile water or PBS to create a humidity barrier. | |
| No Inhibition of cAMP by this compound | 1. Inactive this compound: The compound may have degraded. | 1. Use Fresh Compound: Prepare fresh dilutions of this compound from a validated stock. |
| 2. Cell Health Issues: Cells are unhealthy or have a high passage number, leading to poor receptor function. | 2. Use Healthy, Low-Passage Cells: Ensure cells are healthy and within a low passage number. | |
| 3. Assay Conditions Not Optimized: Incubation times or reagent concentrations are not optimal. | 3. Re-optimize Assay Conditions: Review and re-optimize incubation times and reagent concentrations as described above. | |
| 4. Incorrect Assay Setup: Forgetting to add forskolin or adding reagents in the wrong order. | 4. Review Protocol: Carefully review the experimental protocol to ensure all steps are performed correctly. | |
| Observed EC50 Differs Significantly from Expected Value (~4.2 nM) | 1. Compound Dilution Error: Inaccurate serial dilutions of this compound. | 1. Prepare Fresh, Accurate Dilutions: Carefully prepare a new serial dilution of this compound. |
| 2. Different Assay Conditions: The EC50 value is highly dependent on assay conditions (cell type, receptor expression level, forskolin concentration, etc.). | 2. Maintain Consistent Conditions: Ensure that all experimental conditions are kept consistent between experiments. Note that some variation from published values is expected. | |
| 3. Off-Target Effects: At very high concentrations, this compound might interact with other targets, although it is known to be highly selective. | 3. Use Appropriate Concentration Range: Ensure the concentration range of this compound used is appropriate to define the bottom and top of the dose-response curve without extending into excessively high concentrations. |
Troubleshooting Decision Tree
Experimental Protocols
Detailed Protocol: this compound cAMP Inhibition Assay using HTRF
This protocol provides a general framework for a homogenous time-resolved fluorescence (HTRF) cAMP assay. Specific volumes and concentrations may need to be optimized for your particular cell line and assay kit.
Materials:
-
HEK293 or CHO cells stably expressing human DRD4
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture DRD4-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Compound Addition:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of this compound at various concentrations (prepared in assay buffer) to the appropriate wells. For control wells, add 2.5 µL of assay buffer.
-
-
Stimulation:
-
Add 2.5 µL of forskolin (at a pre-determined EC80 concentration in assay buffer) to all wells except the basal control wells (which receive 2.5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the cAMP-d2 and anti-cAMP cryptate detection reagents in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio. The ratio is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value of this compound.
-
References
Technical Support Center: UCSF924 Experiments and Vehicle Effect Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCSF924, a potent and selective dopamine D4 receptor (DRD4) partial agonist. Proper experimental design, particularly concerning vehicle controls, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that acts as a potent and specific partial agonist for the dopamine D4 receptor (DRD4), with a reported EC50 of 4.2 nM.[1] It displays high selectivity for DRD4 over other dopamine receptor subtypes and has been tested against a wide panel of other G protein-coupled receptors (GPCRs) with minimal off-target effects noted.[1][2] Its primary mechanism of action is to bind to and activate DRD4, which is a Gαi/o-coupled receptor. This activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is the recommended concentration of this compound for cell-based assays?
A2: The recommended concentration for cellular use can vary depending on the cell type and assay sensitivity. Based on its Ki and EC50 values, a cellular concentration range of 10-100 nM is often recommended.[2] However, concentrations up to 1 µM have also been reported.[2] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: What is UCSF924NC and why is it important?
A3: UCSF924NC is the recommended negative control for this compound. It is a structurally similar compound with a significantly reduced affinity for the DRD4 receptor. The use of UCSF924NC is crucial to distinguish the on-target effects of DRD4 activation by this compound from any potential off-target or non-specific effects of the chemical scaffold.
Q4: What is a vehicle control and why is it essential in this compound experiments?
A4: A vehicle control is a formulation containing all the components used to dissolve and administer the experimental compound (this compound), except for the compound itself. This compound is often prepared in a vehicle containing solvents like DMSO, PEG300, and Tween-80 in a saline solution to ensure its solubility. These solvents can have their own biological effects. Therefore, a vehicle control group is essential to ensure that the observed effects are due to this compound's action on DRD4 and not an artifact of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in vehicle control group | Vehicle components (e.g., DMSO) are affecting cell viability or assay readout. | 1. Lower Vehicle Concentration: Titrate the concentration of the vehicle components (especially DMSO) to the lowest possible level that maintains this compound solubility. 2. Cell Line Sensitivity: Test the tolerance of your specific cell line to the vehicle components in a separate experiment. 3. Assay Interference: Run the assay with the vehicle in the absence of cells to check for direct interference with the assay reagents or detection method. |
| Inconsistent results between experiments | 1. This compound Precipitation: The compound may be precipitating out of solution at the working concentration. 2. Vehicle Preparation Inconsistency: Variations in the preparation of the vehicle can lead to differing final concentrations of solvents. | 1. Solubility Check: Visually inspect the final solution for any precipitates. Consider using sonication or gentle warming during preparation as recommended. 2. Standardized Protocol: Prepare a fresh stock of the vehicle for each experiment using a standardized, documented protocol. |
| No significant difference between this compound and vehicle control | 1. Inactive Compound: The this compound stock may have degraded. 2. Low Receptor Expression: The cell line may not express sufficient levels of DRD4. 3. Suboptimal Assay Conditions: The assay may not be sensitive enough to detect changes in DRD4 signaling. | 1. Compound Integrity: Use a fresh, validated stock of this compound. 2. Receptor Expression Analysis: Confirm DRD4 expression in your cell line using techniques like qPCR or Western blot. 3. Assay Optimization: Ensure your assay (e.g., cAMP measurement) is optimized for detecting Gαi/o-coupled receptor activation. This may involve stimulating adenylyl cyclase with forskolin to measure the inhibitory effect of this compound. |
| Effect observed with this compound is also seen with the negative control UCSF924NC | The observed effect is likely an off-target effect of the chemical scaffold and not mediated by DRD4. | 1. Confirm UCSF924NC Inactivity: Verify that UCSF924NC does not activate DRD4 in a primary assay. 2. Orthogonal Approaches: Use an alternative method, such as siRNA or CRISPR-mediated knockdown of DRD4, to confirm if the phenotype is dependent on the receptor. |
Data Presentation
A crucial aspect of presenting data from this compound experiments is the clear comparison between the test compound, the vehicle control, and the negative control. Below is a template for summarizing quantitative data from a cell-based cAMP assay.
| Treatment Group | Concentration | cAMP Level (nM) ± SD | % Inhibition of Forskolin-stimulated cAMP ± SD |
| Untreated Cells | N/A | Value | Value |
| Forskolin (Positive Control) | 10 µM | Value | 0% |
| Vehicle Control | Specify % | Value | Value |
| UCSF924NC | 100 nM | Value | Value |
| This compound | 10 nM | Value | Value |
| This compound | 100 nM | Value | Value |
| This compound | 1 µM | Value | Value |
Note: This is a template. The actual values should be derived from experimental data.
Experimental Protocols
Detailed Methodology: In Vitro DRD4 Activation Assay (cAMP Measurement)
This protocol describes a general procedure for measuring the activation of the Gαi/o-coupled DRD4 receptor by this compound in a cell-based assay by quantifying changes in intracellular cAMP levels.
1. Materials:
-
Cells expressing human DRD4 (e.g., HEK293 or CHO cells)
-
This compound
-
UCSF924NC (negative control)
-
Vehicle components: DMSO, PEG300, Tween-80, Saline
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)
-
Cell culture medium and reagents
-
Assay buffer
2. Preparation of Compounds and Vehicle:
-
This compound/UCSF924NC Stock (10 mM): Prepare a 10 mM stock solution in 100% DMSO.
-
Vehicle Formulation: A common in vivo vehicle formulation that can be adapted for in vitro use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For cell-based assays, it is critical to ensure the final concentration of each vehicle component in the well is low enough to not cause cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%.
-
Working Solutions: Prepare serial dilutions of this compound and UCSF924NC in the vehicle. Then, further dilute these in the assay buffer to achieve the final desired concentrations. The final concentration of the vehicle should be consistent across all relevant wells.
3. Cell-Based Assay Procedure:
-
Cell Plating: Seed the DRD4-expressing cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition:
-
Control Wells: Add assay buffer only (untreated), vehicle control, and UCSF924NC at the highest concentration used for this compound.
-
Test Wells: Add the serial dilutions of this compound.
-
-
Co-stimulation with Forskolin: To measure the inhibitory effect of DRD4 activation, stimulate the cells with a concentration of forskolin that induces a submaximal cAMP response (e.g., EC80). This allows for a clear window to observe the inhibitory effect of this compound.
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at room temperature or 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
4. Data Analysis:
-
Generate a cAMP standard curve.
-
Determine the cAMP concentration in each well based on the standard curve.
-
Normalize the data to the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition).
-
Plot the dose-response curve for this compound and calculate the EC50 value.
-
Compare the response of this compound to the vehicle control and UCSF924NC.
Visualizations
DRD4 Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated DRD4 activation.
Experimental Workflow for Vehicle Control
Caption: Logical workflow for experiments using this compound with appropriate controls.
References
Validation & Comparative
UCSF924: A Comparative Guide to its Selectivity for the D4 Dopamine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of UCSF924, a potent agonist for the D4 dopamine receptor (DRD4). The data presented herein demonstrates the high selectivity of this compound for DRD4 over other G-protein coupled receptors (GPCRs), making it a valuable tool for studying the physiological and pathological roles of this specific dopamine receptor subtype.
Quantitative Selectivity Data
The selectivity of this compound has been rigorously evaluated using radioligand binding assays. The following table summarizes its binding affinity (Ki) at DRD4 and a panel of other GPCRs. Lower Ki values indicate higher binding affinity.
| Target Receptor | This compound Binding Affinity (Ki) | Selectivity over DRD4 | Reference |
| Dopamine D4 Receptor (DRD4) | 3.0 nM | - | [1] |
| Dopamine D2 Receptor (DRD2) | > 10,000 nM | > 3300-fold | [1] |
| Dopamine D3 Receptor (DRD3) | > 10,000 nM | > 3300-fold | [1] |
| Serotonin 1A Receptor (HTR1A) | 223.0 nM | ~74-fold | [1] |
| Serotonin 2B Receptor (HTR2B) | 236.67 nM | ~79-fold | [1] |
| Serotonin 7 Receptor (HTR7) | 2075.67 nM | ~692-fold | |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM | High |
Key Findings:
-
This compound exhibits a high affinity for the human D4 dopamine receptor, with a Ki value of 3.0 nM.
-
It demonstrates exceptional selectivity of over 3300-fold for DRD4 compared to the closely related D2 and D3 dopamine receptor subtypes.
-
Screening against a large panel of 320 non-olfactory GPCRs revealed no significant off-target activity at a concentration of 1 µM, highlighting its specificity.
-
The closest off-target interactions were observed at the serotonin receptors HTR1A and HTR2B, but with significantly lower affinity compared to DRD4.
Experimental Methodologies
The selectivity of this compound was primarily determined through radioligand competition binding assays. Functional selectivity is often confirmed with downstream signaling assays, such as cAMP measurement.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for DRD4 and other GPCRs.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., DRD4, DRD2, etc.) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional effect of a ligand on a G-protein coupled receptor that signals through the modulation of adenylyl cyclase. The D4 dopamine receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To confirm that this compound acts as an agonist at the DRD4 receptor by measuring its effect on cAMP levels.
General Protocol:
-
Cell Culture: Cells stably expressing the DRD4 receptor are cultured in appropriate media.
-
Forskolin Stimulation: To measure the inhibitory effect of a Gi-coupled receptor agonist, the cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent modulation of cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The data is plotted as the level of cAMP versus the concentration of the agonist. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined to quantify the potency of the compound.
Visualizations
DRD4 Signaling Pathway
The D4 dopamine receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP.
References
UCSF924: A Comparative Analysis of Efficacy Against Other DRD4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of UCSF924, a potent and selective dopamine D4 receptor (DRD4) partial agonist, with other known DRD4 agonists. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for therapeutic applications, particularly in the realm of neuropsychiatric disorders.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy data for this compound and a selection of other DRD4 agonists. Efficacy is presented as EC50 (half-maximal effective concentration) and Emax (maximum effect) or intrinsic activity, derived from various functional assays. It is important to note that direct comparison between compounds tested in different assays should be approached with caution due to variations in experimental conditions and endpoints.
| Compound | Assay Type | EC50 (nM) | Emax (%) / Intrinsic Activity | Reference |
| This compound | Not Specified | 4.2 | Partial Agonist (Emax not specified) | [1] |
| Compound 1 (this compound Parent) | β-Arrestin Recruitment | 473 | 22.5 | [2] |
| cAMP Inhibition | 2.7 | 61.9 | [2] | |
| A-412997 | Calcium Flux | 28.4 | 0.83 (Intrinsic Activity) | [3][4] |
| Ro 10-5824 | GTPγS Binding | 205 | 36 | |
| PD-168,077 | Not Specified | 8.3 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the DRD4 receptor upon agonist binding, a key step in receptor desensitization and signaling.
General Protocol:
-
Cell Culture: A stable cell line co-expressing a tagged DRD4 receptor (e.g., with ProLink™) and a β-arrestin fusion protein (e.g., with Enzyme Acceptor) is cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into microplates.
-
Compound Addition: Test compounds (agonists) are added to the wells at varying concentrations.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added. The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the logarithm of the agonist concentration. EC50 and Emax values are then determined from these curves.
Note: Specific details such as cell line, tags, and detection reagents can vary. The PathHunter® β-arrestin assay is a common commercially available platform for this type of measurement.
cAMP Inhibition Assay
As a Gi/o-coupled receptor, DRD4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing the DRD4 receptor are cultured and prepared.
-
Forskolin Stimulation: To elicit a measurable decrease in cAMP, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to raise basal cAMP levels.
-
Compound Addition: The DRD4 agonist is added in the presence of forskolin.
-
Incubation: The cells are incubated to allow for the agonist to inhibit adenylyl cyclase.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter system (e.g., AlphaScreen™ or fluorescent biosensors).
-
Data Analysis: The reduction in cAMP levels is plotted against the agonist concentration to determine the EC50 and Emax for the inhibitory effect.
Note: The use of a phosphodiesterase inhibitor (e.g., IBMX) is common to prevent the degradation of cAMP during the assay.
GTPγS Binding Assay
This functional assay measures the G-protein activation following agonist binding to the DRD4 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the DRD4 receptor are prepared.
-
Assay Incubation: Membranes are incubated with the test agonist and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate dose-response curves, from which EC50 and Emax values are derived.
Signaling Pathways and Experimental Workflow
Dopamine D4 Receptor Signaling Pathway
The DRD4 is a D2-like G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to the Gi/o family of G-proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also modulate other effectors, such as ion channels. Furthermore, agonist binding can trigger the recruitment of β-arrestin, which not only desensitizes the receptor but can also initiate G-protein-independent signaling pathways.
Caption: Dopamine D4 Receptor Signaling Pathway.
General Experimental Workflow for Agonist Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a novel DRD4 agonist.
Caption: Experimental Workflow for Agonist Efficacy.
References
A Comparative Analysis of UCSF924 and A-412997 in Preclinical Cognitive Enhancement Research
Disclaimer: This guide provides a comparative overview of UCSF924 and A-412997 based on publicly available scientific literature. A thorough search has revealed no retrievable data for a compound designated "this compound" in the context of cognitive enhancement or other neuroscience research. Therefore, this document will focus on the characterization and experimental findings related to A-412997, a selective dopamine D4 receptor agonist, and will note the absence of information for this compound.
Overview of A-412997
A-412997 is a highly selective agonist for the dopamine D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and limbic system.[1] Research suggests that selective activation of the D4 receptor may offer a therapeutic avenue for treating cognitive deficits, such as those observed in Attention Deficit Hyperactivity Disorder (ADHD), potentially without the abuse liability associated with traditional psychostimulants.[1][2]
Mechanism of Action
A-412997 functions as a potent and full agonist at dopamine D4 receptors.[3][4] The dopamine D4 receptor is a D2-like receptor that couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling pathways of the D4 receptor are complex and can also involve transactivation of other receptors, such as the platelet-derived growth factor (PDGF) β receptor, leading to downstream effects like calcium mobilization. This modulation of neuronal signaling in the prefrontal cortex is believed to underlie its pro-cognitive effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for A-412997 based on available preclinical studies.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Rat D4 Receptor | 12.1 nM | Radioligand Binding | |
| Human D4.4 Receptor | 7.9 nM | Radioligand Binding | ||
| Functional Potency (EC50) | Rat D4 Receptor | 28.4 nM | Calcium Flux Assay | |
| Intrinsic Activity | Rat D4 Receptor | 0.83 | Calcium Flux Assay | |
| Effective Dose (Cognitive Enhancement) | Rat | 0.1 - 1.0 mg/kg (s.c.) | Novel Object Recognition | |
| Effective Dose (Penile Erection) | Rat | 0.1 µmol/kg (s.c.) | In vivo observation |
Signaling Pathway of A-412997
The diagram below illustrates the primary signaling pathway activated by A-412997 at the dopamine D4 receptor.
Experimental Protocols
Novel Object Recognition (NOR) Task in Rats
This behavioral assay is used to assess learning and memory, particularly recognition memory.
1. Habituation:
-
Rats are individually placed in an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
2. Training (Sample Phase):
-
On the test day, two identical objects are placed in the arena.
-
A rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the nose of the rat being within 2 cm of the object and oriented towards it.
3. Inter-trial Interval:
-
Following the training phase, the rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours). This is when memory consolidation is challenged.
4. Testing (Choice Phase):
-
One of the familiar objects from the training phase is replaced with a novel object.
-
The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
A "discrimination index" is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
5. Drug Administration:
-
A-412997 or a vehicle control is administered systemically (e.g., subcutaneously) at a specific time point before the training phase (e.g., 30 minutes prior).
Experimental Workflow: Novel Object Recognition Task
The following diagram outlines the workflow for the Novel Object Recognition experiment.
Comparative Discussion and Conclusion
While a direct comparison between this compound and A-412997 is not possible due to the lack of information on this compound, the available data for A-412997 provide valuable insights for researchers in cognitive enhancement.
A-412997 has demonstrated pro-cognitive effects in preclinical models, specifically in tasks assessing recognition memory. Its high selectivity for the dopamine D4 receptor is a key feature, as it may reduce the side effects associated with less selective dopamine agonists that also target D2 and D3 receptors. Studies have shown that at doses that improve cognition, A-412997 does not appear to induce reward-related behaviors, suggesting a lower potential for abuse compared to psychostimulants like amphetamine.
The cognitive-enhancing effects of A-412997 are associated with an increase in extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex. This highlights the compound's ability to modulate key neurotransmitter systems involved in executive function.
For researchers and drug development professionals, A-412997 represents a promising pharmacological tool to investigate the role of the dopamine D4 receptor in cognition. The detailed experimental protocols and quantitative data provided serve as a foundation for designing further studies to explore its therapeutic potential. Future research could focus on evaluating A-412997 in a wider range of cognitive domains and in different animal models of cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
A Comparative Guide to Dopamine D4 Receptor Agonists: UCSF924 and RO-10-5824 in the Context of Novel Object Recognition
A direct comparison of the effects of UCSF924 and RO-10-5824 on novel object recognition (NOR) is not currently possible due to a lack of published in vivo studies examining the cognitive effects of this compound. While this compound has been identified as a potent and selective dopamine D4 (DRD4) receptor agonist in vitro, its effects on learning and memory in animal models have not been reported in the available scientific literature.
This guide, therefore, provides a detailed overview of the known effects of the selective DRD4 partial agonist, RO-10-5824, on novel object-related behaviors, alongside a comprehensive experimental protocol for the novel object recognition task. Additionally, the established signaling pathway for DRD4 agonists is presented, which would be the putative mechanism of action for both compounds.
RO-10-5824 and its Effects on Novelty Seeking Behavior
RO-10-5824 is a selective partial agonist for the dopamine D4 receptor.[1] Studies have shown that it can influence exploratory behavior in rodents, a key component of the novel object recognition task.
Quantitative Data from Novel Object Exploration Studies
| Compound | Animal Model | Doses Administered (mg/kg) | Key Finding | Effect on Locomotor Activity |
| RO-10-5824 | C57BL/6J mice | 0, 1.0, 3.0, 10.0 | 10.0 mg/kg increased time spent in the center of the enclosure in the presence of a novel object.[1] | No effect on locomotor activity in novel or familiar environments.[1] |
| DBA/1J mice | 0, 1.0, 3.0, 10.0 | No significant effect on novel object exploration.[1] | Not specified, but generally no effect on locomotor activity.[1] |
This suggests that activation of the D4 receptor by RO-10-5824 can enhance novelty-seeking behavior in a strain-dependent manner, without the confounding factor of hyperactivity.
Detailed Experimental Protocol: Novel Object Recognition (NOR) Task
The following is a generalized protocol for the NOR task in rodents, based on common methodologies. This task is designed to assess recognition memory and relies on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cylinders), ensuring they are heavy enough not to be displaced by the animal and have no innate rewarding or aversive properties.
-
Video recording and analysis software
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty open-field arena.
-
Allow for free exploration for 5-10 minutes.
-
This phase reduces anxiety and familiarizes the animal with the testing environment.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the animal in the center of the arena, equidistant from both objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the nose being pointed at the object within a 2 cm distance.
-
-
Testing (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the testing arena.
-
In the arena, one of the familiar objects is replaced with a novel object (A and B). The position of the novel object should be counterbalanced across animals.
-
The animal is allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar object (T_familiar) and the novel object (T_novel) is recorded.
-
Data Analysis:
The primary measure is the Discrimination Index (DI) , calculated as:
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of zero suggests no preference, and a negative DI may indicate a preference for the familiar object.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Both this compound and RO-10-5824 are agonists of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) of the D2-like family. The activation of DRD4 initiates a signaling cascade that can modulate neuronal activity and plasticity, which are cellular processes underlying learning and memory.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow for the Novel Object Recognition Task
The following diagram illustrates the sequential steps involved in conducting the novel object recognition experiment.
Caption: Novel Object Recognition Experimental Workflow.
References
Unveiling the Off-Target Profile of UCSF924: A Comparative Guide for Researchers
A detailed analysis of the selective dopamine D4 receptor agonist UCSF924 reveals a highly specific binding profile with limited off-target activity. This guide provides a comparative overview of this compound against other selective DRD4 agonists, A-412997 and ABT-724, supported by available experimental data to aid researchers in making informed decisions for their investigations.
This compound is a potent and selective agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1][2] Its high specificity makes it a valuable tool for elucidating the physiological and pathological roles of DRD4. However, a thorough understanding of any chemical probe's off-target activity is paramount to ensure the validity of experimental findings. This guide presents a comprehensive comparison of the off-target profiles of this compound and alternative DRD4 agonists, details the experimental methodologies used for their assessment, and visualizes the key signaling pathways involved.
Comparative Off-Target Activity Profile
To provide a clear comparison, the following tables summarize the available binding affinity (Ki) and functional activity (EC50) data for this compound and the alternative DRD4 agonists, A-412997 and ABT-724. It is important to note that the breadth of the screening panels and the specific experimental conditions may vary between studies.
| Target | This compound Ki (nM) [3] | A-412997 Ki (nM) [4] | ABT-724 Ki (nM) |
| Dopamine D4 (DRD4) | 3.0 | 7.9 (human), 12.1 (rat) | 46.8 - 63.6 (human variants) |
| Dopamine D2 (DRD2) | >10,000 | >1000 | >10,000 |
| Dopamine D3 (DRD3) | >10,000 | >1000 | >10,000 |
| Serotonin 1A (HTR1A) | 223.0 | Not Reported | 2780 |
| Serotonin 2B (HTR2B) | 236.67 | Not Reported | Not Reported |
| Serotonin 7 (HTR7) | 2075.67 | Not Reported | Not Reported |
| Screening Panel | 320 non-olfactory GPCRs | Panel of 70 different receptors and channels | Panel of >70 neurotransmitter/uptake/ion channels |
Table 1: Comparative Binding Affinities (Ki) of DRD4 Agonists. This table highlights the high affinity of all three compounds for the DRD4 receptor and their selectivity against other dopamine receptor subtypes. This compound has been profiled against a broader panel of GPCRs, revealing weak interactions with specific serotonin receptors.
| Compound | On-Target Functional Activity (EC50, nM) | Off-Target Functional Activity |
| This compound | 7.4 (β-arrestin)[3] | Agonist activity at off-target receptors not extensively reported. |
| A-412997 | 28.4 (calcium flux, rat DRD4) | No activation of rat DRD2L receptors. |
| ABT-724 | 12.4 (human DRD4), 14.3 (rat DRD4), 23.2 (ferret DRD4) | No effect on dopamine D1, D2, D3, or D5 receptors. |
Table 2: Comparative Functional Activities of DRD4 Agonists. This table summarizes the potency of each compound in functional assays, confirming their agonist activity at the DRD4 receptor.
Negative Control Compound: UCSF924NC
For rigorous in vitro and in vivo studies, a structurally similar but inactive control compound is essential. UCSF924NC is the recommended negative control for this compound, exhibiting a significant reduction in affinity for the DRD4 receptor, thus allowing researchers to control for potential off-target or non-specific effects of the parent compound.
Experimental Protocols
The determination of on-target and off-target activities relies on a variety of established experimental methodologies. Below are detailed protocols for the key assays used in the characterization of these compounds.
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. This is particularly relevant for Gi/o-coupled receptors like DRD4 and HTR1A.
-
Cell Culture: Cells stably or transiently expressing the target receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Lines: Engineered cell lines are used that co-express the target GPCR fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.
-
Compound Stimulation: Cells are stimulated with the test compound.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the GPCR brings the two protein fragments into close proximity, leading to the reconstitution of a functional enzyme and the generation of a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the compound for β-arrestin recruitment.
Signaling Pathways
To visualize the potential downstream consequences of on-target and off-target engagement, the following diagrams illustrate the primary signaling pathways for DRD4, HTR1A, and HTR2B.
Activation of the Gi/o-coupled DRD4 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity and CREB-mediated gene transcription.
The off-target interaction of this compound with the HTR1A receptor, which is also Gi/o-coupled, would similarly lead to a decrease in cAMP levels. Additionally, Gi/o activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
References
- 1. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
UCSF924: Unraveling Downstream Signaling of a Selective Dopamine D4 Receptor Agonist
A Comparative Guide for Researchers
UCSF924 has emerged as a valuable chemical probe for dissecting the nuanced roles of the dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. This guide provides an objective comparison of this compound-induced downstream signaling events with other alternatives, supported by experimental data. We detail the methodologies for key experiments and present signaling pathways and workflows as clear visualizations to facilitate understanding and experimental design.
This compound: A Profile
This compound is a potent and selective partial agonist for the human dopamine D4 receptor.[1] Its high selectivity over other dopamine receptor subtypes (D2 and D3) and a broad panel of other GPCRs makes it a superior tool for isolating and studying DRD4-specific functions.[2] For comparative studies, UCSF924NC, a structurally related compound with significantly reduced affinity for DRD4, serves as an excellent negative control.[3]
This compound-Induced Downstream Signaling Events: A Comparative Analysis
As a D2-like receptor, DRD4 primarily couples to the Gαi/o family of G proteins.[4][5] Activation of DRD4 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This canonical pathway, along with non-canonical pathways like β-arrestin recruitment, forms the core of DRD4-mediated signaling.
Quantitative Comparison of DRD4 Agonist Activity
The following table summarizes the in vitro functional activity of this compound in comparison to its parent compound, A-412997, and the endogenous ligand, dopamine. The data is derived from studies in recombinant cell lines expressing the human dopamine D4 receptor.
| Compound | Assay | Potency (EC50) | Efficacy (Emax) | Cell Line | Reference |
| This compound | β-Arrestin Recruitment | 473 nM | 22.5% (vs. Dopamine) | HEK293 | |
| cAMP Inhibition | 2.7 nM | 61.9% (vs. Dopamine) | CHO-K1 | ||
| A-412997 (Parent Compound) | β-Arrestin Recruitment | - | 22.5% (vs. Dopamine) | HEK293 | |
| cAMP Inhibition | - | 61.9% (vs. Dopamine) | CHO-K1 | ||
| Dopamine | β-Arrestin Recruitment | - | 100% | HEK293 | |
| cAMP Inhibition | - | 100% | CHO-K1 |
Table 1: Comparative functional data of this compound and other DRD4 agonists. Emax values are expressed as a percentage of the maximal response to dopamine.
The data clearly indicates that this compound acts as a partial agonist at the DRD4 receptor for both G protein-mediated (cAMP inhibition) and β-arrestin-mediated signaling pathways.
Visualizing the Signaling Cascade and Experimental Workflows
To further elucidate the mechanisms of action and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound-induced DRD4 signaling pathways.
Caption: General workflow for a β-arrestin recruitment assay.
References
- 1. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. UCSF924NC - Immunomart [immunomart.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Effects of UCSF924: A Comparative Guide Using DRD4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of UCSF924, a potent and selective dopamine D4 receptor (DRD4) partial agonist, utilizing DRD4 knockout (KO) mouse models. While direct experimental data of this compound in DRD4 KO mice is not yet publicly available, this document synthesizes existing data on the neurochemical and behavioral phenotype of DRD4 KO mice and the known pharmacology of this compound to present a robust experimental strategy and predict expected comparative outcomes.
Introduction to this compound and the Role of DRD4
This compound is a chemical probe distinguished by its high potency and specificity as a partial agonist for the dopamine D4 receptor.[1] The DRD4 is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus, regions implicated in cognition, emotion, and memory.[2] Dysregulation of DRD4 signaling has been associated with several neuropsychiatric disorders, making it a compelling target for therapeutic intervention.
Validating that the physiological and behavioral effects of a compound like this compound are mediated through its intended target is a critical step in drug development. The use of DRD4 knockout mice, which lack the DRD4 protein, provides an ideal platform for this validation. By comparing the effects of this compound in wild-type (WT) mice with those in DRD4 KO mice, researchers can definitively attribute the compound's actions to its interaction with the DRD4.
Predicted Comparative Effects of this compound in WT and DRD4 KO Mice
Based on the known phenotype of DRD4 KO mice and the partial agonist nature of this compound, we can predict differential effects across several key domains.
Neurochemical Effects
DRD4 knockout mice have been shown to exhibit lower baseline levels of dopamine (DA) and reduced potassium-evoked DA release in the striatum and nucleus accumbens.[1][3] As a partial agonist, this compound is expected to modulate dopamine signaling.
Expected Outcomes:
| Measurement | Wild-Type (WT) Mice | DRD4 Knockout (KO) Mice | Rationale |
| Baseline Dopamine Levels (Striatum/NAc) | No significant change expected with acute this compound administration. | No change. | This compound acts on postsynaptic receptors; baseline DA levels are a presynaptic measure. |
| Potassium-Evoked Dopamine Release (Striatum/NAc) | Potential modulation (increase or decrease) depending on the specific brain region and baseline dopamine tone. | No effect. | The absence of DRD4 should abolish any this compound-mediated modulation of dopamine release. |
| Glutamate Transmission (Prefrontal Cortex) | This compound is expected to decrease cortico-striatal glutamatergic transmission.[2] | No effect. | The effect on glutamate release is mediated by DRD4. |
Behavioral Effects
DRD4 KO mice display a complex behavioral phenotype, including locomotor supersensitivity to psychostimulants and reduced exploration of novel stimuli. This compound, by activating DRD4, is predicted to influence these behaviors in opposite ways.
Expected Outcomes:
| Behavioral Assay | Wild-Type (WT) Mice | DRD4 Knockout (KO) Mice | Rationale |
| Locomotor Activity | Dose-dependent effects on spontaneous locomotion. | No effect. | Any locomotor effects of this compound should be DRD4-dependent. |
| Novel Object Recognition | Potential enhancement of cognitive performance, as DRD4 agonists have been shown to improve working memory. | No effect. | The cognitive-enhancing effects are expected to be mediated by DRD4. |
| Psychostimulant-Induced Hyperlocomotion | Attenuation of amphetamine- or cocaine-induced hyperlocomotion. | No attenuation. | The modulatory effect of this compound on psychostimulant response requires the presence of DRD4. |
Experimental Protocols for Validation Studies
To empirically test these predictions, the following experimental protocols are recommended.
Locomotor Activity
Objective: To assess the effect of this compound on spontaneous and psychostimulant-induced locomotor activity.
Methodology:
-
House adult male and female WT and DRD4 KO mice individually for at least one week prior to testing.
-
Acclimate mice to the testing room for at least 30 minutes before each session.
-
Place each mouse into an open-field arena (e.g., 50x50 cm) and allow for a 30-minute habituation period.
-
Administer this compound (various doses) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to the open-field arena and record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated video-tracking system.
-
For psychostimulant interaction, administer a psychostimulant (e.g., d-amphetamine, 2 mg/kg, i.p.) 15 minutes after this compound or vehicle, and record activity for 90 minutes.
-
Clean the arena thoroughly with 70% ethanol between each trial.
Novel Object Recognition (NOR)
Objective: To evaluate the impact of this compound on recognition memory.
Methodology:
-
Handle mice for several days prior to the experiment to reduce stress.
-
Habituation Phase: Allow each mouse to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Training Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Administer this compound or vehicle immediately after the training phase.
-
Testing Phase: 24 hours later, return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel and familiar objects for 5 minutes.
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
In Vivo Microdialysis
Objective: To measure extracellular dopamine and glutamate levels in response to this compound.
Methodology:
-
Surgically implant a microdialysis guide cannula targeting the striatum or prefrontal cortex of WT and DRD4 KO mice. Allow for a 2-3 day recovery period.
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (i.p.) and continue collecting dialysate samples for at least 2 hours.
-
To assess evoked release, switch to a high-potassium aCSF for a 20-minute period at the end of the experiment.
-
Analyze dopamine and glutamate concentrations in the dialysates using high-performance liquid chromatography with electrochemical or mass spectrometry detection.
Visualizing Experimental Logic and Pathways
Conclusion
The use of DRD4 knockout mice is an indispensable tool for confirming the mechanism of action of this compound. The experimental framework outlined in this guide provides a clear path to generating robust, publishable data that can unequivocally demonstrate the on-target effects of this promising DRD4 partial agonist. The predicted differential outcomes in wild-type versus knockout animals will provide strong evidence for the role of DRD4 in mediating the neurochemical and behavioral effects of this compound, thereby significantly advancing its development as a potential therapeutic agent.
References
- 1. Dopamine D4 receptor knockout mice exhibit neurochemical changes consistent with decreased dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D4 Receptor Knockout Mice Exhibit Neurochemical Changes Consistent with Decreased Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Effects of UCSF924, a Potent and Selective Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
UCSF924 has emerged as a significant chemical probe for studying the function of the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neuropsychiatric conditions. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by available experimental data, to assist researchers in its application.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound's in vitro activity and selectivity.
| Parameter | Value | Assay Type |
| Binding Affinity (Ki) | 3.0 nM | Radioligand Binding Assay (DRD4)[1] |
| Functional Potency (EC50) | 4.2 nM | Not Specified Functional Assay[1] |
| Mechanism of Action | Partial Agonist | Functional Assays |
| Target | Binding Affinity (Ki) | Selectivity Fold |
| DRD4 | 3.0 nM | - |
| DRD2 | > 10,000 nM | > 3300-fold[1] |
| DRD3 | > 10,000 nM | > 3300-fold[1] |
| HTR1A | 223.0 nM | ~74-fold |
| HTR2B | 236.67 nM | ~79-fold |
| HTR7 | 2075.67 nM | ~692-fold |
| Panel of 320 non-olfactory GPCRs | No significant activity at 1 µM | High |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and interpretation of results.
In Vitro Assays
1. Radioligand Binding Assay (for determining Ki)
-
Objective: To determine the binding affinity of this compound for the dopamine D4 receptor.
-
Cell Line: HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]spiperone, a commonly used radiolabeled antagonist for dopamine receptors.
-
Procedure:
-
Prepare cell membranes from the DRD4-expressing HEK293 cells.
-
Incubate the cell membranes with a fixed concentration of [³H]spiperone and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]spiperone (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assay (e.g., cAMP Inhibition Assay for determining EC50)
-
Objective: To determine the functional potency of this compound as a DRD4 agonist.
-
Principle: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells expressing the human DRD4.
-
Procedure:
-
Culture the cells in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of this compound to the cells and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is determined as the EC50 value.
-
In Vivo Assays
1. Pharmacokinetic Study in Mice
-
Objective: To assess the brain penetration of this compound.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound to the mice via a systemic route (e.g., intraperitoneal or intravenous injection).
-
At various time points after administration, collect blood and brain tissue samples.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio to determine the extent of brain penetration.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro and in vivo characterization of this compound.
Caption: Simplified signaling pathway of the Dopamine D4 Receptor activated by this compound.
References
UCSF924: A Comparative Analysis of Dopamine D4 Receptor Agonism and Serotonin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCSF924, a high-affinity partial agonist for the dopamine D4 receptor (DRD4), with a focus on its cross-reactivity profile with serotonin receptors. Experimental data on binding affinities are presented, alongside detailed methodologies for the cited experiments. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's pharmacological profile.
Executive Summary
This compound is a potent and selective partial agonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions. While demonstrating high affinity for its primary target, this compound also exhibits measurable binding to several serotonin (5-HT) receptor subtypes, most notably HTR1A, HTR2B, and HTR7. This cross-reactivity profile is a critical consideration for its use as a chemical probe and for any potential therapeutic development. This guide objectively presents the available data to inform researchers on the nuanced pharmacology of this compound.
Data Presentation: this compound Binding Affinities
The following table summarizes the quantitative data on the binding affinity (Ki) of this compound for its primary target, the dopamine D4 receptor, and its off-target serotonin receptors. A lower Ki value indicates a higher binding affinity. For comparative purposes, data for A-412997, another selective DRD4 agonist, is included.
| Compound | Primary Target | Ki (nM) | Off-Target Serotonin Receptors | Ki (nM) | Fold Selectivity (Off-Target Ki / Primary Target Ki) |
| This compound | DRD4 | 3.0 [1] | HTR1A | 223.0[1] | 74.3 |
| HTR2B | 236.67[1] | 78.9 | |||
| HTR7 | 2075.67[1] | 691.9 | |||
| A-412997 | DRD4 | Data not available in search results | Various | >100-fold selective over a panel of seventy different receptors and ion channels.[2] | >100 |
Note: Fold selectivity provides a measure of the compound's preference for its primary target over off-targets.
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below is a generalized methodology for such experiments, based on standard practices for dopamine and serotonin receptor binding assays.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D4 receptor or the respective human serotonin receptors (HTR1A, HTR2B, HTR7).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-spiperone for DRD4, [³H]-8-OH-DPAT for HTR1A, [³H]-LSD for HTR2B, [³H]-5-CT for HTR7).
-
Test Compound: this compound or other compounds of interest, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl₂) to maintain physiological pH and receptor integrity.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The receptor-expressing cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the test compound. Control wells for total binding (no test compound) and non-specific binding are also included.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of DRD4 and cross-reactive serotonin receptors.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
This compound is a valuable research tool for studying the function of the dopamine D4 receptor due to its high affinity and partial agonist activity. However, researchers should be aware of its cross-reactivity with serotonin receptors, particularly HTR1A and HTR2B, at concentrations approximately 75-80 fold higher than its affinity for DRD4. The cross-reactivity with HTR7 is significantly lower. When designing experiments, it is crucial to consider these off-target effects and use appropriate concentrations and control experiments to ensure that the observed effects are indeed mediated by the dopamine D4 receptor. The availability of a negative control compound, UCSF924NC, is also beneficial for confirming on-target activity. This guide provides the necessary data and context to aid in the informed use of this compound in neuroscience and drug discovery research.
References
Structure-Activity Relationship of UCSF924 Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCSF924 analogues, focusing on their structure-activity relationships (SAR) at the dopamine D4 receptor (D4R). This compound is a potent and selective partial agonist for the D4R. Recent studies have explored the bioisosteric replacement of the amide linker in this compound and its analogues with a 1,2,3-triazole moiety to enhance pharmacokinetic properties such as metabolic stability. This guide summarizes the key findings from these studies, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the SAR of this important class of compounds.
Data Presentation: Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound, its amide-based analogues, and their corresponding 1,2,3-triazole bioisosteres for the human dopamine D2, D3, and D4 receptors. The data is extracted from a key study by Alkhatib et al., which systematically investigated the impact of this structural modification.[1]
| Compound | Linker | R Group | D4 Ki (nM) | D3 Ki (nM) | D2 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| This compound (1) | Amide | H | 3.0 | >10,000 | >10,000 | >3333 | >3333 |
| Analogue 2 | Amide | 2-F | 2.1 | 1800 | >10,000 | >4762 | 857 |
| Analogue 3 | Amide | 3-F | 1.5 | 1200 | >10,000 | >6667 | 800 |
| Analogue 4 | Amide | 4-F | 2.5 | 2500 | >10,000 | >4000 | 1000 |
| Analogue 5 | Amide | 3-Cl | 1.2 | 800 | >10,000 | >8333 | 667 |
| Analogue 6 | Amide | 3-CH3 | 1.8 | 1500 | >10,000 | >5556 | 833 |
| Analogue 7 | Amide | 3-OCH3 | 4.5 | 3000 | >10,000 | >2222 | 667 |
| Analogue 14 | Triazole | 2-F | 1.8 | 1100 | >10,000 | >5556 | 611 |
| Analogue 15 | Triazole | 3-F | 1.1 | 950 | >10,000 | >9091 | 864 |
| Analogue 16 | Triazole | 4-F | 2.2 | 1800 | >10,000 | >4545 | 818 |
| Analogue 17 | Triazole | 3-Cl | 0.9 | 600 | >10,000 | >11111 | 667 |
| Analogue 18 | Triazole | 3-CH3 | 1.3 | 1200 | >10,000 | >7692 | 923 |
| Analogue 19 | Triazole | 3-OCH3 | 3.9 | 2500 | >10,000 | >2564 | 641 |
Data sourced from Alkhatib et al.[1]
Key Structure-Activity Relationship Insights
The bioisosteric replacement of the amide linker with a 1,2,3-triazole was well-tolerated and, in many cases, favorable for maintaining high binding affinity and selectivity for the D4 receptor.[1] The triazole analogues generally exhibited comparable or slightly improved D4R affinity and selectivity over their corresponding amide counterparts. This substitution is particularly advantageous for improving metabolic stability, addressing the issue of amide bond hydrolysis observed in earlier compounds.[1][2]
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibitor constant (Ki) of test compounds for the human dopamine D4 receptor.
1. Materials:
- Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.
- Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.
- Test Compounds: this compound analogues at various concentrations.
- Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., 10 µM Haloperidol) to determine background binding.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Instrumentation: Scintillation counter, 96-well plates, glass fiber filters.
2. Procedure:
- Membrane Preparation:
- Culture and harvest CHO or HEK293 cells expressing the D4 receptor.
- Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.
- Wash the resulting pellet and resuspend it in fresh assay buffer.
- Assay Setup:
- In a 96-well plate, prepare a reaction mixture containing the cell membranes, a fixed concentration of [³H]-spiperone, and varying concentrations of the test compound.
- Incubation:
- Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration:
- Terminate the reaction by rapid filtration through glass fiber filters. These filters trap the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.
- Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
- Quantification:
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Fit the specific binding data versus the log concentration of the test compound to a one-site competition model using non-linear regression to determine the IC50 value.
- Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (cAMP Inhibition)
This protocol describes a functional assay to determine the antagonist activity of test compounds at the D4 receptor by measuring their effect on cAMP levels.
1. Materials:
- Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
- Test Compounds: this compound analogues at various concentrations.
- Agonist: Dopamine or a D2-like receptor agonist (e.g., Quinpirole).
- Adenylyl Cyclase Stimulator: Forskolin.
- cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA).
2. Procedure:
- Cell Culture and Plating:
- Culture the D4 receptor-expressing cells and plate them in a 96-well plate, allowing them to adhere overnight.
- Assay:
- Wash the cells with assay buffer.
- Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
- Add a fixed concentration of dopamine (or another D4 agonist) to the wells.
- Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
- Lyse the cells according to the cAMP assay kit protocol.
- Measure the intracellular cAMP concentration using the chosen detection method.
3. Data Analysis:
- Plot the cAMP levels against the log concentration of the antagonist.
- Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Mandatory Visualizations
Caption: Bioisosteric replacement of the amide linker in this compound analogues.
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
Caption: Workflow for determining binding affinity via radioligand assay.
References
Safety Operating Guide
Proper Disposal Procedures for UCSF924: A Hypothetical Guide
Disclaimer: The compound "UCSF924" is not a publicly registered chemical entity. The following information is a hypothetical guide based on the general chemical waste disposal procedures at the University of California, San Francisco (UCSF) for research laboratory chemicals. Researchers must always refer to the specific Safety Data Sheet (SDS) for any chemical and consult with their institution's Environmental Health & Safety (EH&S) department for definitive disposal protocols.
This guide provides essential safety and logistical information for the proper handling and disposal of a hypothetical research compound, this compound, assumed to be a potent cytotoxic small molecule inhibitor.
I. Immediate Safety and Handling Precautions
Before disposal, ensure all personnel handling this compound are familiar with its potential hazards. Based on the hypothetical nature of this compound as a cytotoxic agent, the following precautions are critical:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle this compound, including its waste, in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled hazardous waste container.
II. Step-by-Step Disposal Procedures for this compound
All hazardous chemical waste at UCSF must be disposed of through the EH&S department.[1] Improper disposal, such as drain disposal, is strictly prohibited for hazardous chemicals.[1][2]
Step 1: Waste Identification and Segregation
-
Identify Waste Type: Determine the physical state of the this compound waste (solid, liquid, or contaminated sharps).
-
Segregate Waste Streams:
-
Do not mix this compound waste with other incompatible chemical waste.[1]
-
If this compound waste is mixed with biohazardous materials (e.g., treated cell culture media), it must be managed as hazardous chemical waste.[3] Adding bleach to chemically contaminated biohazardous waste is forbidden as it can cause an adverse reaction.
-
If this compound is a controlled substance, it must be disposed of through the EH&S Controlled Substances Waste Management program and cannot be disposed of by conventional means.
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container:
-
Liquid Waste: Use a leak-tight container with a screw-top lid that is chemically compatible with this compound and any solvents.
-
Solid Waste: Use a clear plastic bag for solid this compound waste.
-
Contaminated Sharps: Dispose of all sharps contaminated with this compound in a rigid, puncture-resistant sharps container.
-
-
Label the Container:
-
As soon as waste is generated, affix a hazardous waste label using the online "Waste Accumulation Storage Tracking electronically" (WASTe) system.
-
The label must include the full chemical name ("this compound"), concentration, and associated hazards (e.g., "Toxic," "Cytotoxic").
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Use secondary containment capable of holding at least 110% of the liquid waste volume to prevent spills.
-
Keep Containers Closed: Always keep waste containers securely closed when not actively adding waste.
Step 4: Arranging for Pickup and Disposal
-
Maximum Accumulation Time: Hazardous waste can be stored in the laboratory for a maximum of 180 days.
-
Scheduled Pickup: The WASTe system automatically notifies EH&S when a container reaches its 180-day limit, and a pickup will be scheduled.
-
Requesting Early Pickup: To request a pickup before the 180-day limit, log in to your WASTe account and mark the container as "Ready for Pick-up." EH&S will typically schedule the pickup within 7 days.
III. Quantitative Data for this compound Waste Management
The following table summarizes key quantitative parameters for managing hazardous chemical waste like this compound at UCSF, based on institutional guidelines.
| Parameter | Guideline | Source |
| Maximum On-Site Accumulation | 180 days from the start of waste generation | |
| Secondary Containment Capacity | Must contain at least 110% of the volume of the primary liquid container | |
| Pickup Scheduling (Automatic) | Within 7 days after the 180-day accumulation limit is reached | |
| Pickup Scheduling (Manual) | Within 7 days of being marked "Ready for Pick-up" in the WASTe system |
IV. Hypothetical Experimental Workflow and Visualization
The following diagram illustrates a hypothetical experimental workflow for evaluating the efficacy of this compound on cancer cell lines, which would generate this compound waste.
Caption: Experimental workflow for this compound cytotoxicity testing and waste generation.
References
Essential Safety and Operational Guide for Handling UCSF924
For researchers, scientists, and drug development professionals engaged in work with the potent and selective dopamine D4 receptor agonist UCSF924, this guide provides critical safety protocols and logistical plans. Adherence to these procedures is paramount to ensure a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact, but glove manufacturer's chemical resistance guides should be consulted for prolonged handling. |
| Body Protection | Laboratory Coat | An impervious lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Respirator | Use is recommended when handling the compound as a powder or when aerosolization is possible. Ensure proper fit and select the appropriate cartridge for organic vapors. |
Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the product's data sheet for specific temperature requirements, as some forms may require refrigeration or freezing.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled, and sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container labeled for chemical waste. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
All waste containers must be clearly labeled with the contents, including the name "this compound," and any other components of the waste stream. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
